Product packaging for 123C4(Cat. No.:CAS No. 2034159-30-1)

123C4

Cat. No.: B604928
CAS No.: 2034159-30-1
M. Wt: 807.3 g/mol
InChI Key: SRCCZHZOKZJHOK-IGMOWHQGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

123C4 is a novel, potent, and selective agonist of the tyrosine kinase EphA4 receptor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C43H47ClN8O6 B604928 123C4 CAS No. 2034159-30-1

Properties

IUPAC Name

4-amino-N-[(2S)-1-[[(2S)-3-(4-chlorophenyl)-1-[[(2S)-1-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-1-oxo-3-pyridin-4-ylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H47ClN8O6/c1-58-32-9-11-36-34(23-32)28(24-48-36)14-18-47-41(55)37(20-27-12-16-46-17-13-27)51-42(56)38(19-26-4-6-30(44)7-5-26)52-43(57)39(50-40(54)3-2-15-45)21-29-25-49-35-10-8-31(53)22-33(29)35/h4-13,16-17,22-25,37-39,48-49,53H,2-3,14-15,18-21,45H2,1H3,(H,47,55)(H,50,54)(H,51,56)(H,52,57)/t37-,38-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCCZHZOKZJHOK-IGMOWHQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C(CC3=CC=NC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CNC6=C5C=C(C=C6)O)NC(=O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)[C@H](CC3=CC=NC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@H](CC5=CNC6=C5C=C(C=C6)O)NC(=O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H47ClN8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

807.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2034159-30-1
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2034159-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-amino-N-substituted-butanamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-amino-N-substituted-butanamides, a class of compounds with significant potential in medicinal chemistry. This document outlines a general synthetic methodology, detailed experimental protocols, and the analytical techniques used for their characterization. The information presented is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics.

Synthetic Pathway

The synthesis of 4-amino-N-substituted-butanamides can be achieved through a multi-step process commencing from a protected 4-aminobutanoic acid derivative. A common and effective strategy involves the initial protection of the amino group, followed by amide bond formation with a desired aryl or heteroaryl amine, and concluding with the deprotection of the primary amino group. A representative synthetic scheme is outlined below.

Synthesis_Workflow cluster_protection Step 1: Protection cluster_coupling Step 2: Amide Coupling cluster_deprotection Step 3: Deprotection A 4-Aminobutanoic acid B Boc-protected 4-aminobutanoic acid A->B Boc₂O, NaOH D Protected 4-amino-N- (aryl/heteroaryl)-butanamide B->D EDC, HOBt, R-NH₂ (C) C Aryl/Heteroaryl Amine (R-NH₂) E 4-amino-N-(aryl/heteroaryl) -butanamide (Final Product) D->E TFA or HCl

Caption: General synthetic workflow for 4-amino-N-substituted-butanamides.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of a representative 4-amino-N-substituted-butanamide.

Synthesis of Boc-protected 4-aminobutanoic acid

To a solution of 4-aminobutanoic acid in a suitable solvent such as a mixture of dioxane and water, a base like sodium hydroxide is added. The reaction mixture is cooled in an ice bath, and a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent is added dropwise. The reaction is stirred at room temperature overnight. The solvent is then removed under reduced pressure, and the residue is acidified with a dilute acid (e.g., 1N HCl) and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the Boc-protected 4-aminobutanoic acid.

Synthesis of Protected 4-amino-N-(aryl/heteroaryl)-butanamide

The Boc-protected 4-aminobutanoic acid is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). To this solution, a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive such as 1-hydroxybenzotriazole (HOBt) are added. The mixture is stirred for a short period before the addition of the desired aryl or heteroaryl amine. The reaction is then stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with an organic solvent and washed successively with a dilute acid, a dilute base (e.g., saturated sodium bicarbonate solution), and brine. The organic layer is dried and concentrated to afford the protected 4-amino-N-(aryl/heteroaryl)-butanamide.

Synthesis of 4-amino-N-(aryl/heteroaryl)-butanamide (Final Product)

The protected 4-amino-N-(aryl/heteroaryl)-butanamide is dissolved in a suitable solvent like DCM, and a strong acid such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in an organic solvent is added. The reaction mixture is stirred at room temperature for a few hours. The solvent and excess acid are removed under reduced pressure. The crude product is then purified, often by recrystallization or column chromatography, to yield the final 4-amino-N-(aryl/heteroaryl)-butanamide.

Characterization Data

The structural confirmation of the synthesized 4-amino-N-substituted-butanamides is performed using various spectroscopic techniques. The following tables summarize the expected characteristic data based on analyses of structurally related compounds.[1][2]

Table 1: Infrared (IR) Spectroscopy Data

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H (amine)3400-3200 (weak to medium)
C-H (aliphatic)2960-2850 (medium to strong)
C=O (amide)1680-1630 (strong)
N-H (amide bend)1550-1510 (medium)

Data is predicted based on characteristic IR absorptions for similar functional groups.[1][2]

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in DMSO-d₆)

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
-CH₂- (aliphatic chain)1.70 - 2.00Multiplet2H
-CH₂-C=O2.20 - 2.40Triplet2H
-CH₂-NH₂2.80 - 3.00Triplet2H
NH₂ (primary amine)3.00 - 4.00 (broad)Singlet2H
Ar-H (aromatic)7.00 - 8.50MultipletVariable
CONH- (amide)8.00 - 9.50Singlet1H

Chemical shifts are approximate and can vary depending on the specific aryl/heteroaryl substituent.[1][2]

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in DMSO-d₆)

CarbonChemical Shift (δ, ppm)
-CH₂- (aliphatic chain)25 - 35
-CH₂-C=O35 - 45
-CH₂-NH₂40 - 50
Ar-C (aromatic)110 - 150
C=O (amide)170 - 175

Chemical shifts are approximate and depend on the nature of the substituent.[1][2]

Table 4: Mass Spectrometry Data

IonExpected m/z
[M+H]⁺Calculated Molecular Weight + 1
[M+Na]⁺Calculated Molecular Weight + 23

The exact mass and fragmentation pattern will be specific to each synthesized compound.[1]

Potential Signaling Pathway Involvement

While the specific biological activity of a novel 4-amino-N-substituted-butanamide would require experimental validation, related structures have shown interactions with various biological targets. For instance, derivatives of 3-aminobutanamides have been investigated as inhibitors of Dipeptidyl Peptidase IV (DPP-4), an enzyme involved in glucose metabolism.[3] The inhibition of DPP-4 leads to an increase in the levels of incretin hormones, which in turn stimulates insulin secretion and suppresses glucagon release.

Signaling_Pathway cluster_incretins Incretin Hormones A 4-amino-N-substituted -butanamide derivative B DPP-4 A->B Inhibition D Inactive GLP-1 & GIP B->D Degradation C Active GLP-1 & GIP (Incretins) E Pancreatic β-cells C->E Stimulation G Pancreatic α-cells C->G Inhibition F Insulin Secretion E->F Increase I Blood Glucose Lowering F->I H Glucagon Secretion G->H Decrease H->I

Caption: Potential mechanism of action via DPP-4 inhibition.

This guide provides a foundational framework for the synthesis and characterization of 4-amino-N-substituted-butanamides. The provided protocols and data serve as a starting point for researchers to develop novel compounds within this chemical class for various therapeutic applications. Further optimization of synthetic conditions and in-depth biological evaluation will be necessary to fully elucidate the potential of these molecules.

References

An In-depth Technical Guide on the Physicochemical Properties of Levetiracetam: A 4-amino-N-substituted Butanamide Analogue

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This technical guide provides a comprehensive overview of the core physicochemical properties of Levetiracetam, a prominent anticonvulsant drug and a key example of an N-substituted butanamide derivative. Understanding these properties is critical for drug development, formulation, and pharmacokinetic profiling. This document outlines key quantitative data, detailed experimental protocols for their determination, and visual representations of experimental workflows and biological mechanisms.

Physicochemical Data

The physicochemical properties of a drug substance are fundamental to its biopharmaceutical behavior. The data for Levetiracetam are summarized below.

Table 1: Core Physicochemical Properties of Levetiracetam

PropertyValueSource
Chemical Name (S)-2-(2-oxopyrrolidin-1-yl)butanamideN/A
Molecular Formula C₈H₁₄N₂O₂
Molecular Weight 170.21 g/mol
Melting Point 118-119 °C
pKa Not ionizable between pH 1.2 and 8.0
LogP (octanol/water) -0.58
Aqueous Solubility 104 g/100 mL (freely soluble)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of physicochemical data. The following sections describe standard protocols for determining key properties of Levetiracetam.

Objective: To determine the partition coefficient (LogP) of Levetiracetam using reversed-phase high-performance liquid chromatography (RP-HPLC), a rapid and reliable alternative to the traditional shake-flask method.

Materials:

  • Levetiracetam reference standard

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase: Acetonitrile and phosphate-buffered saline (pH 7.4)

  • Reference compounds with known LogP values (e.g., uracil, benzophenone)

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Preparation of Standard Solutions: Prepare stock solutions of Levetiracetam and reference compounds in the mobile phase. Create a series of working standards at known concentrations.

  • HPLC System Setup:

    • Equilibrate the C18 column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

    • Set the UV detector to a wavelength where Levetiracetam has maximum absorbance.

    • Maintain a constant column temperature (e.g., 25 °C).

  • Calibration Curve: Inject a series of known concentrations of the reference compounds to establish a calibration curve correlating the retention time (t_R) with their known LogP values. The logarithm of the capacity factor (log k') is typically used, where k' = (t_R - t_0) / t_0, and t_0 is the dead time (determined by injecting a non-retained compound like uracil).

  • Sample Analysis: Inject the Levetiracetam solution onto the column and record its retention time.

  • Calculation: Using the calibration curve, determine the LogP of Levetiracetam from its measured retention time.

experimental_workflow_logp prep Prepare Standards (Levetiracetam & References) setup HPLC System Setup (C18 Column, Mobile Phase) prep->setup Load into Autosampler calibrate Inject References & Build Calibration Curve (log k' vs. LogP) setup->calibrate Equilibrate System analyze Inject Levetiracetam & Measure Retention Time (tR) calibrate->analyze System Ready calculate Calculate log k' for Levetiracetam analyze->calculate determine Determine LogP from Calibration Curve calculate->determine

Caption: Workflow for LogP determination via RP-HPLC.

Objective: To quantify the equilibrium solubility of Levetiracetam in water using the shake-flask method.

Materials:

  • Levetiracetam powder

  • Distilled or deionized water

  • Temperature-controlled shaker bath

  • Centrifuge and/or 0.45 µm syringe filters

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Sample Preparation: Add an excess amount of Levetiracetam powder to a known volume of water in a sealed flask. This ensures that a saturated solution is formed.

  • Equilibration: Place the flask in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Remove an aliquot of the supernatant. To ensure no solid particles are present, centrifuge the aliquot and/or filter it through a 0.45 µm syringe filter.

  • Quantification:

    • Prepare a calibration curve of Levetiracetam using a series of known concentrations.

    • Dilute the filtered supernatant to a concentration that falls within the range of the calibration curve.

    • Measure the concentration of the diluted sample using a validated analytical method (e.g., HPLC-UV).

  • Calculation: Calculate the original concentration in the saturated solution, accounting for any dilutions. This value represents the aqueous solubility.

Biological Mechanism and Signaling Pathway

Levetiracetam's primary mechanism of action involves binding to the synaptic vesicle protein 2A (SV2A). SV2A is a transmembrane protein found in the membranes of synaptic vesicles and is believed to play a role in the regulation of neurotransmitter release. By binding to SV2A, Levetiracetam modulates its function, leading to a reduction in the rate of vesicle release, particularly during high-frequency neuronal firing that characterizes epileptic seizures. This modulation is thought to decrease neuronal hyperexcitability without affecting normal neurotransmission.

signaling_pathway cluster_0 Presynaptic Terminal drug Levetiracetam target SV2A Protein (Synaptic Vesicle) drug->target Binds to midpoint target->midpoint vesicle Synaptic Vesicle Fusion neurotransmitter Neurotransmitter Release vesicle->neurotransmitter Leads to effect Reduced Neuronal Hyperexcitability neurotransmitter->effect Results in midpoint->vesicle Modulates

Caption: Mechanism of action of Levetiracetam via SV2A.

In-Depth Technical Guide on the Biological Activity of 4-Amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anti-inflammatory properties of a novel series of 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide derivatives. The document details their synthesis, in vitro and in vivo biological activities, and the underlying mechanism of action, focusing on the inhibition of pro-inflammatory cytokine expression.

Core Biological Activity: Anti-Inflammatory Effects

A series of twelve novel 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide derivatives, designated as compounds 5a-m , along with several synthetic intermediates, were synthesized and evaluated for their anti-inflammatory activity.[1] The primary biological activity identified for these compounds is the potent inhibition of lipopolysaccharide (LPS)-induced inflammation.[1] This was demonstrated by their ability to suppress the mRNA expression of key pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-6 (IL-6), in vitro.[1]

The anti-inflammatory effects of two lead compounds, 4d and 5f , were further confirmed in an in vivo mouse model of systemic inflammation, where they significantly reduced the mRNA levels of IL-1β, IL-6, and tumor necrosis factor-α (TNF-α).[1]

Quantitative Data on Biological Activity

The inhibitory effects of the synthesized compounds on IL-6 and IL-1β mRNA expression in LPS-stimulated human keratinocyte HaCaT cells were quantified. The most potent compounds were identified as 5c, 5d, 5f, 5m , and the synthetic intermediate 4d .[1]

Table 1: In Vitro Inhibition of IL-6 and IL-1β mRNA Expression
CompoundIL-6 mRNA Expression (relative to control)IC50 (µM) for IL-6 mRNA Inhibition
4d 5.36.04 x 10⁻⁵
5c 4.61.64
5d 7.53.27 x 10⁻²
5f 7.24.44 x 10⁻⁴
5m 9.01.99 x 10⁻⁴

Compounds were administered at a concentration of 10 µM. Data is presented for the most potent compounds as reported in the primary literature.[1]

Cell viability was assessed using an MTT assay, and the compounds did not exhibit cytotoxicity at the tested concentrations.[1]

Experimental Protocols

This section provides a detailed description of the methodologies employed in the synthesis and biological evaluation of the 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide derivatives.

Synthesis of 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide Derivatives

The synthesis of the target compounds was achieved through a multi-step process, as outlined below.

DOT Script for Synthesis Workflow:

Synthesis Workflow A Variously substituted 2-aminophenol C Thiourea compounds (1a-m) A->C B 1-Isothiocyanato-4-nitrobenzene or 1-Isothiocyanato-2-methoxy-4-nitrobenzene B->C D Benzoxazole compounds (2a-m) C->D KO2 E Amino-benzoxazole compounds (3a-m) D->E Pd/C, H2 F N-Boc protected compounds (4a-m) E->F N-Boc-γ-aminobutyric acid G Final compounds (5a-m) F->G 4 M HCl in dioxane

Caption: General synthetic scheme for the preparation of 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide derivatives.

Protocol:

  • Step 1: Synthesis of Thiourea Compounds (1a-m): Variously substituted 2-aminophenols were reacted with either 1-isothiocyanato-4-nitrobenzene or 1-isothiocyanato-2-methoxy-4-nitrobenzene to yield the corresponding thiourea derivatives.

  • Step 2: Synthesis of Benzoxazole Compounds (2a-m): The thiourea compounds underwent oxidative cyclization using potassium superoxide (KO2) to form the benzoxazole ring system.

  • Step 3: Reduction of Nitro Group (3a-m): The nitro group on the benzoxazole compounds was reduced to an amino group using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Step 4: Amide Coupling (4a-m): The resulting amino-benzoxazole compounds were coupled with N-tert-butyloxycarbonyl (Boc)-γ-aminobutyric acid to form the N-Boc protected intermediates.

  • Step 5: Deprotection (5a-m): The Boc protecting group was removed using 4 M hydrochloric acid in dioxane to yield the final 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide derivatives.

In Vitro Anti-Inflammatory Activity Assay

Cell Culture:

  • Human keratinocyte HaCaT cells were used for the in vitro assays.[1]

LPS Stimulation and Compound Treatment:

  • HaCaT cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • The synthesized compounds were administered to the cells at a concentration of 10 µM.[1]

Real-Time PCR for mRNA Expression Analysis:

  • Total RNA was extracted from the treated and control cells.

  • cDNA was synthesized from the extracted RNA.

  • Real-time PCR was performed to quantify the mRNA expression levels of IL-1β and IL-6.

  • The following primer sequences for mouse genes are commonly used for RAW 264.7 cells and are illustrative of a typical setup:

    • IL-1β: Forward - 5'-GAAATGCCACCTTTTGACAGTG-3', Reverse - 5'-TGGATGCTCTCATCAGGACAG-3'

    • IL-6: Forward - 5'-CTGCAAGAGACTTCCATCCAG-3', Reverse - 5'-AGTGGTATAGACAGGTCTGTTGG-3'

    • GAPDH (housekeeping gene): Forward - 5'-AAGGCCAACCGTGAAAAGAT-3', Reverse - 5'-GTGGTACGACCAGAGGCATAC-3'

MTT Assay for Cytotoxicity:

  • Cells were seeded in 96-well plates and treated with the compounds for a specified duration.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated.

  • The resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance was measured at 570 nm to determine cell viability.

In Vivo Anti-Inflammatory Activity Assay

Animal Model:

  • A mouse model of LPS-induced systemic inflammation was used.[1]

Protocol:

  • The test compounds (4d and 5f ) were dissolved in olive oil.

  • Mice were administered the compounds one hour prior to LPS injection.

  • LPS was administered intraperitoneally (i.p.) at a dose of 1 mg/kg body weight.[1]

  • After 6 hours, the mice were sacrificed, and blood and liver tissues were collected for analysis.

  • The mRNA expression levels of IL-1β, IL-6, and TNF-α in the collected tissues were measured by real-time PCR.[1]

Signaling Pathway

The anti-inflammatory activity of these butanamide derivatives is attributed to their interference with the LPS-induced pro-inflammatory signaling cascade. LPS, a component of the outer membrane of Gram-negative bacteria, is recognized by Toll-like receptor 4 (TLR4) on the surface of immune cells like macrophages. This recognition triggers a downstream signaling pathway that leads to the activation of transcription factors, such as NF-κB, which in turn upregulate the expression of pro-inflammatory cytokines including IL-1β and IL-6.

DOT Script for LPS-TLR4 Signaling Pathway:

LPS-TLR4 Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK IKK complex TRAF6->IKK IκB IκB IKK->IκB phosphorylates NFκB NF-κB NFκB_nuc NF-κB NFκB->NFκB_nuc translocation DNA DNA NFκB_nuc->DNA mRNA Pro-inflammatory mRNA (IL-1β, IL-6) DNA->mRNA transcription

Caption: Simplified LPS-TLR4 signaling cascade leading to pro-inflammatory cytokine production.

This technical guide provides a detailed account of the biological activity of novel 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide derivatives. The presented data and protocols offer valuable insights for researchers and professionals in the field of drug discovery and development, particularly those focused on anti-inflammatory therapeutics.

References

in vitro screening of 4-amino-N-...-butanamide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the In Vitro Screening of 4-Amino-N-Substituted Butanamides

Introduction

The 4-amino-N-substituted butanamide scaffold is a versatile chemical structure that has been explored in drug discovery for a wide range of therapeutic targets. This technical guide provides an in-depth overview of the in vitro screening of these compounds, focusing on their synthesis, biological activities, and the experimental protocols used for their evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Concepts in the Screening of 4-Amino-N-Substituted Butanamides

The versatility of the 4-amino-N-substituted butanamide core allows for its application in developing inhibitors for various enzymes and ligands for different receptors. The subsequent sections will delve into specific examples and the methodologies for their in vitro assessment.

Data from In Vitro Screening of 4-Amino-N-Substituted Butanamides

The following tables summarize the quantitative data from various in vitro screening assays performed on different classes of 4-amino-N-substituted butanamides.

Table 1: Cyclooxygenase (COX) and 5-Lipoxygenase (LOX) Inhibition
Compound IDTargetAssay SystemIC50 (µM)Reference
S 19812PGE2 (COX)Rat Polymorphonuclear Neutrophils0.10[1]
S 19812LTB4 (LOX)Rat Polymorphonuclear Neutrophils0.07[1]
Table 2: Matrix Metalloproteinase (MMP) Inhibition
CompoundTargetIC50 (µM)Reference
Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamideMMP-21-1.5[2]
Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamideMMP-91-1.5[2]
Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamideMMP-141-1.5[2]
Table 3: Cytotoxicity Data
Compound Class/IDCell LineIC50 (µM)Reference
N-hydroxybutanamide derivatives (compounds 1-5)HeLa>100[2]
N-hydroxybutanamide derivatives (compounds 1-5)HepG2>100[2]
Sulfonamide derivative YM-1MG-U871.154 ± 0.317[3]
Table 4: 5-HT2A Receptor Binding and Functional Assay
Compound IDAssay TypeParameterValueReference
ACP-103[3H]ketanserin binding (membranes)pKi9.3[4]
ACP-103[3H]ketanserin binding (whole cells)pKi9.70[4]
ACP-103R-SAT functional assaypIC508.7[4]
Table 5: Urease Inhibition
Compound IDTargetIC50 (µM)Reference
YM-1Urease1.98 ± 0.02[3]
YM-2Urease1.90 ± 0.02[3]
YM-3Urease2.02 ± 0.01[3]
Thiourea (Positive Control)Urease0.92 ± 0.03[3]

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments cited in this guide.

COX-1/LOX Inhibition in Rat Polymorphonuclear Neutrophils (PMNs) In Vitro

This protocol is based on the methodology described for the evaluation of S 19812.[1][5]

Objective: To determine the inhibitory effect of test compounds on the synthesis of Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4).

Materials:

  • Male Lewis rats (160-180 g)

  • Phosphate Buffered Saline (PBS)

  • Hanks' Balanced Saline Solution (HBSS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds and reference drugs (e.g., indomethacin)

  • Arachidonic acid

  • Zymosan

  • PGE2 and LTB4 Enzyme Immunoassay (EIA) kits

Procedure:

  • Isolate polymorphonuclear neutrophils (PMNs) from rat blood.

  • Dissolve test compounds in DMSO and dilute to the appropriate concentrations in HBSS.

  • Pre-incubate the PMNs with the test compounds or vehicle (DMSO) for 15 minutes at 37°C.

  • Stimulate the synthesis of PGE2 and LTB4 by adding arachidonic acid and zymosan.

  • Incubate for a specified time at 37°C in a shaking water bath.

  • Terminate the reaction and centrifuge to collect the supernatants.

  • Measure the concentrations of PGE2 and LTB4 in the supernatants using specific EIA kits.

  • Calculate the percentage inhibition of PGE2 and LTB4 synthesis for each compound concentration.

  • Determine the IC50 values by performing a simple linear regression of the percentage inhibition as a function of the logarithm of the concentration.

In Vitro Cytotoxicity (MTT Assay)

This is a general protocol for assessing the cytotoxicity of compounds on cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2, MG-U87)

  • Healthy cell line (e.g., HEK-293) for assessing selectivity

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control.

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Anti-urease Assay

This protocol is based on the methodology used for screening sulfonamide derivatives.[3]

Objective: To evaluate the inhibitory activity of test compounds against the urease enzyme.

Materials:

  • Urease enzyme

  • Urea solution

  • Phosphate buffer

  • Test compounds and a positive control (e.g., thiourea)

  • Ammonia quantification reagent (e.g., from a kit)

  • 96-well plates

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds and the positive control at various concentrations.

  • In a 96-well plate, add the urease enzyme solution to each well.

  • Add the test compound solutions to the respective wells and incubate for a predefined period.

  • Initiate the enzymatic reaction by adding the urea solution to each well.

  • Incubate for a specific time at a controlled temperature.

  • Stop the reaction and measure the amount of ammonia produced using a suitable detection method.

  • Calculate the percentage of urease inhibition for each compound concentration.

  • Determine the IC50 values from the dose-response curves.

Visualizations

General Experimental Workflow for In Vitro Screening

G General Workflow for In Vitro Screening of 4-Amino-N-...-Butanamides cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Data Analysis cluster_3 Hit Identification and Validation Synthesis Synthesis of 4-Amino-N-...-Butanamide Derivatives Purification Purification and Characterization (NMR, MS) Synthesis->Purification Stock Preparation of Stock Solutions (e.g., in DMSO) Purification->Stock Assay Target-Based Assay (e.g., Enzyme Inhibition) Stock->Assay CellAssay Cell-Based Assay (e.g., Cytotoxicity) Stock->CellAssay DoseResponse Dose-Response Curves Assay->DoseResponse CellAssay->DoseResponse IC50 Calculation of IC50/EC50 DoseResponse->IC50 Hit Hit Identification IC50->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Selectivity Selectivity Profiling Hit->Selectivity

Caption: A generalized workflow for the in vitro screening of novel chemical entities.

Signaling Pathway Inhibition Example: COX and LOX Pathways

G Inhibition of Arachidonic Acid Metabolism cluster_0 Cyclooxygenase (COX) Pathway cluster_1 Lipoxygenase (LOX) Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (e.g., PGE2) COX->PGs LTs Leukotrienes (e.g., LTB4) LOX->LTs Inhibitor 4-Amino-N-...-Butanamide Derivative (e.g., S 19812) Inhibitor->COX Inhibition Inhibitor->LOX Inhibition

Caption: Dual inhibition of COX and LOX pathways by a butanamide derivative.

References

potential therapeutic targets of 4-amino-N-...-butanamide

Author: BenchChem Technical Support Team. Date: November 2025

To provide a comprehensive technical guide on the potential therapeutic targets of a specific "4-amino-N-...-butanamide" derivative, the complete and unambiguous chemical name of the compound is required. The placeholder "..." in the provided name indicates a missing substituent on the nitrogen atom of the butanamide moiety, which is a critical determinant of the molecule's biological activity and its potential therapeutic targets.

Different substituents at this position will result in distinct chemical compounds with unique pharmacological profiles. For instance, the identity of this substituent governs the compound's ability to bind to specific receptors, enzymes, or other protein targets.

Without the complete chemical name, it is not possible to conduct a targeted and accurate search for the relevant scientific literature that would be necessary to fulfill the request for:

  • Identification of Therapeutic Targets: The specific proteins, enzymes, or receptors that the compound interacts with.

  • Quantitative Data: Binding affinities (e.g., Ki, Kd), potency values (e.g., IC50, EC50), and other pharmacological data.

  • Experimental Protocols: Detailed methodologies used to determine the compound's activity and mechanism of action.

  • Signaling Pathways: The downstream cellular pathways affected by the compound's interaction with its target.

To proceed with this request, please provide the full chemical name of the 4-amino-N-...-butanamide derivative of interest.

Once a specific compound is identified, a thorough investigation into its pharmacology can be conducted, and a detailed technical guide, including the requested data tables, experimental protocols, and Graphviz diagrams, can be generated.

A Technical Guide to the Spectroscopic Analysis of 4-amino-N-substituted-butanamides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for a series of 4-amino-N-substituted-butanamides. It is intended for researchers, scientists, and professionals in the field of drug development who are working with this class of compounds. The guide includes detailed experimental protocols and illustrative spectroscopic data for representative molecules with N-phenyl, N-benzyl, and N-tert-butyl substituents.

Introduction

4-amino-N-substituted-butanamides are a class of organic compounds that feature a butanamide backbone with an amino group at the 4-position and a variable substituent on the amide nitrogen. This structural motif is of interest in medicinal chemistry due to its potential for diverse biological activities. Accurate spectroscopic characterization is crucial for the confirmation of structure and purity of these compounds. This guide focuses on the key techniques of NMR and MS for the structural elucidation of these molecules.

Synthesis

A general synthetic route for the preparation of 4-amino-N-substituted-butanamides involves the coupling of a protected 4-aminobutanoic acid with a primary or secondary amine. A common protecting group for the amino functionality is the tert-butoxycarbonyl (Boc) group. The amide bond formation can be achieved using standard peptide coupling reagents, followed by deprotection of the amino group under acidic conditions.

Synthesis_Workflow start 4-(Boc-amino)butanoic Acid + Amine (R-NH2) coupling Amide Coupling (e.g., HATU, DIPEA) start->coupling protected_product Protected Product: 4-(Boc-amino)-N-R-butanamide coupling->protected_product deprotection Deprotection (e.g., TFA in DCM) protected_product->deprotection final_product Final Product: 4-amino-N-R-butanamide deprotection->final_product characterization Spectroscopic Characterization (NMR, MS) final_product->characterization

Figure 1: General workflow for the synthesis and characterization of 4-amino-N-substituted-butanamides.

Spectroscopic Data

The following sections present the expected ¹H NMR, ¹³C NMR, and mass spectrometry data for three representative 4-amino-N-substituted-butanamides. The data are compiled into tables for easy comparison.

4-amino-N-phenyl-butanamide

Table 1: Spectroscopic Data for 4-amino-N-phenyl-butanamide

Parameter ¹H NMR (ppm) ¹³C NMR (ppm) MS (m/z)
Molecular Formula C₁₀H₁₄N₂OC₁₀H₁₄N₂OC₁₀H₁₄N₂O
Molecular Weight 178.23 g/mol [1]178.23 g/mol [1]178.23 g/mol [1]
Protons/Carbons
C1 (C=O)-~172-
C2 (-CH₂-C=O)~2.4 (t)~35-
C3 (-CH₂-CH₂-C=O)~1.9 (p)~28-
C4 (-CH₂-NH₂)~2.8 (t)~40-
NH₂~1.5 (br s)--
NH (amide)~9.5 (s)--
C1' (Ar-C)-~138-
C2', C6' (Ar-CH)~7.5 (d)~120-
C3', C5' (Ar-CH)~7.3 (t)~129-
C4' (Ar-CH)~7.1 (t)~124-
[M+H]⁺ --179.1
4-amino-N-benzyl-butanamide

Table 2: Spectroscopic Data for 4-amino-N-benzyl-butanamide

Parameter ¹H NMR (ppm) ¹³C NMR (ppm) MS (m/z)
Molecular Formula C₁₁H₁₆N₂OC₁₁H₁₆N₂OC₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol 192.26 g/mol 192.26 g/mol
Protons/Carbons
C1 (C=O)-~173-
C2 (-CH₂-C=O)~2.2 (t)~36-
C3 (-CH₂-CH₂-C=O)~1.8 (p)~28-
C4 (-CH₂-NH₂)~2.7 (t)~40-
NH₂~1.5 (br s)--
NH (amide)~8.3 (t)--
CH₂ (benzyl)~4.4 (d)~44-
C1' (Ar-C)-~139-
C2', C6' (Ar-CH)~7.3 (d)~128-
C3', C5' (Ar-CH)~7.3 (t)~129-
C4' (Ar-CH)~7.2 (t)~127-
[M+H]⁺ --193.1
4-amino-N-tert-butyl-butanamide

Table 3: Spectroscopic Data for 4-amino-N-tert-butyl-butanamide

Parameter ¹H NMR (ppm) ¹³C NMR (ppm) MS (m/z)
Molecular Formula C₈H₁₈N₂OC₈H₁₈N₂OC₈H₁₈N₂O
Molecular Weight 158.24 g/mol 158.24 g/mol 158.24 g/mol
Protons/Carbons
C1 (C=O)-~172-
C2 (-CH₂-C=O)~2.1 (t)~37-
C3 (-CH₂-CH₂-C=O)~1.7 (p)~29-
C4 (-CH₂-NH₂)~2.7 (t)~40-
NH₂~1.5 (br s)--
NH (amide)~7.5 (s)--
C(CH₃)₃-~51-
C(CH₃)₃~1.3 (s)~29-
[M+H]⁺ --159.1

Experimental Protocols

General Procedure for Amide Synthesis

To a solution of 4-(Boc-amino)butanoic acid (1.0 eq) in dichloromethane (DCM), the corresponding amine (1.1 eq), HATU (1.1 eq), and diisopropylethylamine (DIPEA) (2.0 eq) are added. The reaction mixture is stirred at room temperature for 12-18 hours. The solvent is then removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the Boc-protected amide.

For deprotection, the Boc-protected amide is dissolved in a 1:1 mixture of DCM and trifluoroacetic acid (TFA) and stirred at room temperature for 2 hours. The solvent is then evaporated, and the residue is purified by reverse-phase chromatography to afford the final 4-amino-N-substituted-butanamide.

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.[2] For ¹H NMR of amides, the chemical shifts of the amide N-H protons can vary over a broad range and may appear as broad signals due to exchange processes.[3] The splitting patterns, such as triplets (t), quartets (q), and multiplets (m), are determined by the number of neighboring protons according to the n+1 rule.[4]

Mass Spectrometry

Mass spectra are typically acquired using an electrospray ionization (ESI) source in positive ion mode.[5] The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, and introduced into the mass spectrometer. The instrument analyzes the mass-to-charge ratio (m/z) of the resulting ions.[6] The peak corresponding to the protonated molecule, [M+H]⁺, is used to confirm the molecular weight of the compound. Fragmentation patterns, which can be induced in the mass spectrometer, can provide further structural information.[5][7]

Logical Workflow for Spectroscopic Analysis

The process of analyzing a newly synthesized compound involves a logical sequence of steps to confirm its identity and purity.

Analysis_Workflow sample Synthesized Compound ms_analysis Mass Spectrometry (MS) sample->ms_analysis nmr_analysis NMR Spectroscopy (¹H, ¹³C) sample->nmr_analysis ms_result Confirm Molecular Weight ([M+H]⁺) ms_analysis->ms_result nmr_result Elucidate Molecular Structure (Functional Groups, Connectivity) nmr_analysis->nmr_result structure_confirmed Structure Confirmed ms_result->structure_confirmed nmr_result->structure_confirmed

Figure 2: Logical workflow for the spectroscopic analysis of a synthesized compound.

References

In-Depth Technical Guide: Physicochemical Properties of Pracinostat, a 4-Amino-N-Substituted Butanamide Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pracinostat (formerly SB939) is an orally bioavailable, pan-histone deacetylase (HDAC) inhibitor that has demonstrated significant potential in the treatment of various hematological malignancies. As a 4-amino-N-substituted butanamide derivative, its solubility and stability are critical determinants of its therapeutic efficacy and formulation development. This technical guide provides a comprehensive overview of the available data on the physicochemical properties of Pracinostat, with a focus on its solubility and stability. Detailed experimental protocols for the characterization of these properties are also presented, along with a visualization of its mechanism of action.

Introduction

Pracinostat is a hydroxamic acid-based HDAC inhibitor that has shown promising activity against a range of cancers, particularly acute myeloid leukemia (AML).[1][2] Its chemical structure, which includes a 4-(dimethylamino)butanamide moiety linked to a bicyclic heteroaromatic core, contributes to its unique physicochemical and pharmacokinetic profile, distinguishing it from other HDAC inhibitors.[3][4] Understanding the solubility and stability of Pracinostat is paramount for optimizing its formulation, ensuring bioavailability, and maintaining its therapeutic integrity during storage and administration.

Physicochemical Properties

Pracinostat's molecular structure confers upon it a combination of lipophilic and hydrophilic characteristics, influencing its solubility in various media. Key physicochemical parameters are summarized in the table below.

PropertyValueReference
Molecular FormulaC₂₀H₃₀N₄O₂[3]
Molecular Weight358.5 g/mol [3]
XLogP33.1
Hydrogen Bond Donor Count2[3]
Hydrogen Bond Acceptor Count4[3]
Topological Polar Surface Area70.4 Ų[3]

Solubility Profile

The solubility of Pracinostat is a critical factor for its oral bioavailability. While detailed quantitative data in aqueous and various organic solvents are not extensively published in publicly accessible literature, some information is available.

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)72 mg/mL (200.84 mM)[5]

Note: The solubility in DMSO is provided by a commercial supplier and should be considered as an indicator. For drug development purposes, a comprehensive solubility assessment across a range of pH values and in different biorelevant media is essential.

Stability Profile

Experimental Protocols

Solubility Determination: Kinetic Solubility Assay

This protocol outlines a general method for determining the kinetic solubility of a compound in an aqueous buffer, which is a common early-stage assessment in drug discovery.

Objective: To determine the kinetic solubility of Pracinostat in phosphate-buffered saline (PBS) at a specific pH.

Materials:

  • Pracinostat

  • Dimethyl Sulfoxide (DMSO), analytical grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplates (non-binding surface recommended)

  • Plate shaker

  • UV-Vis microplate reader or HPLC-UV system

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of Pracinostat in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the Pracinostat stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.1 mM).

  • Addition of Aqueous Buffer: To each well containing the DMSO solution, add PBS (pH 7.4) to achieve a final DMSO concentration of 1-2%. A typical ratio is 2 µL of DMSO solution to 198 µL of PBS.

  • Incubation and Precipitation: Seal the plate and incubate at room temperature (e.g., 25°C) for a defined period (e.g., 24 hours) with gentle shaking. This allows the compound to reach equilibrium, and any compound exceeding its solubility limit will precipitate.

  • Separation of Precipitate: Centrifuge the plate to pellet the precipitated compound.

  • Quantification: Carefully transfer the supernatant to a new 96-well plate. Determine the concentration of the dissolved Pracinostat in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy at a predetermined wavelength or by HPLC-UV analysis against a standard curve.

  • Data Analysis: The highest concentration at which no precipitation is observed is reported as the kinetic solubility.

Experimental Workflow for Kinetic Solubility Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 10 mM Pracinostat stock in DMSO serial_dil Perform serial dilution in DMSO stock->serial_dil add_buffer Add PBS (pH 7.4) to diluted samples serial_dil->add_buffer incubate Incubate with shaking (e.g., 24h at 25°C) add_buffer->incubate centrifuge Centrifuge to pellet precipitate incubate->centrifuge transfer Transfer supernatant to new plate centrifuge->transfer quantify Quantify dissolved compound (UV-Vis or HPLC-UV) transfer->quantify determine_sol Determine kinetic solubility quantify->determine_sol

Caption: Workflow for determining the kinetic solubility of Pracinostat.

Stability Assessment: Forced Degradation Study

This protocol describes a forced degradation study to identify potential degradation products and pathways for Pracinostat.

Objective: To assess the stability of Pracinostat under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

  • Pracinostat

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile, HPLC grade

  • Water, HPLC grade

  • HPLC system with a UV or Mass Spectrometry (MS) detector

  • C18 HPLC column

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of Pracinostat in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the Pracinostat solution with 0.1 N HCl and incubate at a specific temperature (e.g., 60°C) for a defined period.

    • Basic Hydrolysis: Mix the Pracinostat solution with 0.1 N NaOH and incubate at room temperature.

    • Oxidative Degradation: Mix the Pracinostat solution with 3% H₂O₂ and keep it at room temperature.

    • Thermal Degradation: Expose a solid sample of Pracinostat to elevated temperature (e.g., 80°C) in an oven.

    • Photolytic Degradation: Expose a solution of Pracinostat to light according to ICH Q1B guidelines in a photostability chamber.

  • Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Neutralization (for acidic and basic samples): Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, before analysis.

  • HPLC Analysis: Analyze all the stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method. The method should be capable of separating the parent drug from its degradation products. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent is typically used.

  • Data Analysis: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products. The percentage of degradation can be calculated by comparing the peak area of the parent drug in the stressed and unstressed samples.

Workflow for Forced Degradation Study

G cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Pracinostat stock solution acid Acidic (0.1 N HCl) start->acid base Basic (0.1 N NaOH) start->base oxidative Oxidative (3% H₂O₂) start->oxidative thermal Thermal (e.g., 80°C) start->thermal photo Photolytic (ICH Q1B) start->photo sampling Sample at various time points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling neutralize Neutralize acid/base samples sampling->neutralize hplc Analyze by stability- indicating HPLC neutralize->hplc analyze_data Identify and quantify degradation products hplc->analyze_data

Caption: Workflow for assessing the stability of Pracinostat under forced degradation conditions.

Mechanism of Action: HDAC Inhibition

Pracinostat exerts its anticancer effects by inhibiting histone deacetylases (HDACs), a class of enzymes that play a crucial role in regulating gene expression.

Signaling Pathway of Pracinostat Action

G pracinostat Pracinostat hdac Histone Deacetylases (HDACs) pracinostat->hdac Inhibits histones Histones hdac->histones Deacetylates acetyl_histones Acetylated Histones histones->acetyl_histones Acetylation chromatin Condensed Chromatin (Transcriptional Repression) histones->chromatin open_chromatin Open Chromatin (Transcriptional Activation) acetyl_histones->open_chromatin tsg Tumor Suppressor Genes open_chromatin->tsg Allows transcription of tsg_expression Tumor Suppressor Gene Expression tsg->tsg_expression cell_cycle_arrest Cell Cycle Arrest tsg_expression->cell_cycle_arrest apoptosis Apoptosis tsg_expression->apoptosis

Caption: Mechanism of action of Pracinostat through HDAC inhibition.

In cancer cells, HDACs are often overexpressed, leading to the deacetylation of histones. This results in a condensed chromatin structure, which represses the transcription of tumor suppressor genes. Pracinostat inhibits HDACs, leading to an accumulation of acetylated histones.[3][6] This, in turn, promotes a more open chromatin structure, facilitating the transcription of tumor suppressor genes. The expression of these genes can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[7]

Conclusion

Pracinostat is a promising anticancer agent with a distinct physicochemical profile. While some data on its solubility and general stability are available, a comprehensive, publicly accessible dataset is still needed for a complete understanding of its properties. The experimental protocols provided in this guide offer a framework for researchers to conduct detailed investigations into the solubility and stability of Pracinostat and other 4-amino-N-substituted butanamide derivatives. A thorough characterization of these properties is essential for the continued development and successful clinical application of this important class of molecules.

References

A Technical Guide to Bioinformatics-Driven Target Prediction for 4-amino-N-substituted-butanamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The 4-amino-N-substituted-butanamide Scaffold

The 4-amino-N-substituted-butanamide scaffold is a versatile chemical structure found in a variety of biologically active compounds. Its inherent flexibility and capacity for multiple interaction points, including hydrogen bond donors and acceptors, make it a privileged structure in medicinal chemistry. A notable class of compounds featuring this core are Histone Deacetylase (HDAC) inhibitors, which play a crucial role in epigenetic regulation.[1] HDACs are enzymes that remove acetyl groups from lysine residues on histone and non-histone proteins, leading to chromatin compaction and altered gene expression. Dysregulation of HDAC activity is implicated in various diseases, particularly cancer, making HDAC inhibitors a key focus of therapeutic development.[1][2]

This guide outlines a comprehensive bioinformatics workflow to predict and validate the biological targets of a novel, hypothetical compound based on the 4-amino-N-substituted-butanamide scaffold. We will use HDACs as a primary example to illustrate the principles and methodologies.

Integrated Bioinformatics Workflow for Target Prediction

Identifying the molecular targets of a novel compound is a critical step in drug discovery. An integrated in silico approach, combining ligand-based and structure-based methods, can efficiently generate and prioritize hypotheses for experimental validation.[3][4]

Logical Workflow for Target Identification

The overall strategy involves a multi-pronged approach, starting with broad, similarity-based predictions and progressively narrowing down to high-confidence targets through more computationally intensive and specific methods.

cluster_0 Phase 1: Initial Hypothesis Generation cluster_1 Phase 2: Target Refinement & Prioritization cluster_2 Phase 3: Experimental Validation A Novel 4-amino-N-... -butanamide Compound B Ligand-Based Screening (Chemical Similarity) A->B 2D/3D Similarity C Pharmacophore Modeling (Feature-Based Search) A->C Abstract Features F Prioritized Target List B->F Potential Targets C->F Potential Targets D Structure-Based Screening (Reverse Docking) D->F Ranked by Binding Score E Data Mining & Literature Analysis E->F Supporting Evidence G Biochemical Assays F->G H Biophysical Assays F->H I Cell-Based Assays F->I J Validated Targets G->J H->J I->J

Caption: A multi-phase workflow for target identification.

Core Bioinformatic Methodologies

Ligand-Based Approaches

These methods leverage the principle that structurally similar molecules often share similar biological activities.[4] They are particularly useful when the structure of the target protein is unknown.[5][6]

  • Chemical Similarity Searching: This is the most direct method. The 2D or 3D structure of the query compound is used to search databases of bioactive molecules (e.g., ChEMBL, PubChem) to find compounds with similar structures. The known targets of these similar compounds become predicted targets for the query molecule. Tools like SwissTargetPrediction and FastTargetPred utilize this principle.[7][8][9]

  • Pharmacophore Modeling: A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a molecule to interact with a specific target.[5][10] A pharmacophore model can be generated from a set of known active ligands and then used to screen compound libraries for molecules that fit the model.[6]

Structure-Based Approaches

When the 3D structure of potential protein targets is available, structure-based methods can provide detailed insights into the binding mechanism.

  • Reverse Docking (Panel Docking): In contrast to traditional virtual screening where many compounds are docked to a single target, reverse docking involves docking a single compound against a large collection of protein structures.[3] The proteins are then ranked based on the predicted binding affinity (docking score) to identify the most likely targets.[4]

Experimental Validation Protocols

Computational predictions must always be confirmed through experimental validation.[11] The choice of assay depends on the nature of the predicted target and the desired information (e.g., direct binding, functional activity).

Biochemical Assays (Functional Activity)

These assays measure the functional consequence of the compound binding to its target, such as the inhibition of enzymatic activity.

Protocol: In Vitro HDAC Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits for measuring the activity of HDAC enzymes.[12][13]

  • Reagent Preparation:

    • Assay Buffer: Prepare a solution of 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, and 1 mM MgCl₂.

    • HDAC Substrate: Use a commercially available fluorogenic substrate, such as Boc-Lys(Ac)-AMC. Prepare a working solution in the assay buffer.

    • HDAC Enzyme: Use purified recombinant human HDAC1, HDAC2, or another isoform of interest. Dilute the enzyme to the desired concentration in assay buffer.

    • Developer: Prepare a solution containing Trypsin in assay buffer. This will cleave the deacetylated substrate to release the fluorophore.

    • Inhibitor: Prepare a stock solution of the 4-amino-N-...-butanamide test compound in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of diluted HDAC enzyme to each well.

    • Add 5 µL of the test compound at various concentrations (or DMSO for control). Incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of the HDAC substrate solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction and develop the signal by adding 50 µL of the developer solution.

    • Incubate at 37°C for 15-30 minutes.

    • Measure fluorescence using a plate reader with an excitation wavelength of 355-360 nm and an emission wavelength of 460 nm.[12][14]

  • Data Analysis:

    • Plot the fluorescence intensity against the compound concentration.

    • Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the HDAC activity.

Biophysical Assays (Direct Binding)

These assays directly measure the physical interaction between the compound and the target protein, providing information on binding affinity and kinetics.

Protocol: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor chip.[15][16][17]

  • Immobilization:

    • Covalently immobilize the purified target protein (e.g., HDAC1) onto a sensor chip surface (e.g., a CM5 chip via amine coupling).

  • Binding Analysis:

    • Flow a series of concentrations of the 4-amino-N-...-butanamide compound (the analyte) in a running buffer over the sensor chip.

    • A reference flow cell (without immobilized protein) is used to subtract non-specific binding and bulk refractive index changes.

    • The binding event causes a change in the refractive index at the surface, which is detected and plotted in real-time as a sensorgram (Response Units vs. Time).[15]

  • Data Analysis:

    • The sensorgram shows the association of the compound as it flows over the chip and its dissociation as the buffer washes it away.

    • Fit the data to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[15] The KD value represents the binding affinity.

Cell-Based Assays (Target Engagement in a Biological Context)

These assays confirm that the compound can reach and bind to its target within a living cell.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein becomes more resistant to heat-induced unfolding when it is bound to a ligand.[18][19]

  • Cell Treatment:

    • Culture cells (e.g., a human cancer cell line) and treat them with the test compound or a vehicle control (DMSO) for a specific duration (e.g., 2 hours).[19]

  • Heat Challenge:

    • Harvest the cells, wash them, and resuspend them in a buffer like PBS.

    • Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 45°C to 65°C) for 3 minutes using a thermal cycler.[18]

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble protein fraction (containing non-denatured protein) from the precipitated (denatured) protein by centrifugation.[20]

  • Detection:

    • Analyze the amount of soluble target protein (e.g., HDAC1) remaining at each temperature using Western Blotting or an ELISA-based method.

  • Data Analysis:

    • Plot the percentage of soluble protein against temperature to generate a "melting curve."

    • A successful binding event will result in a shift of the melting curve to a higher temperature for the compound-treated cells compared to the vehicle-treated cells. This thermal shift indicates target engagement.[21]

Data Presentation: Summarizing Quantitative Results

Clear presentation of quantitative data is essential for comparing the efficacy and properties of different compounds or targets.

Table 1: Hypothetical Target Profile for Compound X

Prediction Method Predicted Target Score/Confidence
Similarity Search HDAC1 Tanimoto Coeff: 0.85
Similarity Search HDAC2 Tanimoto Coeff: 0.82
Reverse Docking HDAC1 Binding Energy: -9.5 kcal/mol
Reverse Docking PI3Kα Binding Energy: -8.9 kcal/mol

| Reverse Docking | HDAC6 | Binding Energy: -8.7 kcal/mol |

Table 2: Hypothetical Experimental Validation Data for Compound X

Assay Type Target Metric Value
Biochemical Assay HDAC1 IC50 75 nM
Biochemical Assay HDAC2 IC50 150 nM
Biochemical Assay HDAC6 IC50 1.2 µM
Biophysical (SPR) HDAC1 KD 50 nM

| Cell-Based (CETSA) | HDAC1 | Thermal Shift (ΔTm) | +4.5 °C |

Visualization of Signaling Pathways

Understanding the broader biological context of a validated target is crucial. If a 4-amino-N-...-butanamide compound is confirmed to be an HDAC inhibitor, it will affect numerous downstream pathways.

HDAC Inhibition Signaling Pathway

HDAC inhibitors increase the acetylation of both histone and non-histone proteins. This leads to multiple downstream effects, including the activation of tumor suppressor genes like p53, cell cycle arrest (often via p21 induction), and the promotion of apoptosis.[22]

cluster_0 Chromatin & Proteins cluster_1 Cellular Outcomes Compound 4-amino-N-... -butanamide (HDAC Inhibitor) HDAC HDAC Enzymes (e.g., HDAC1/2) Compound->HDAC Inhibits Histones Histone Proteins HDAC->Histones Deacetylates NonHistones Non-Histone Proteins (e.g., p53, Tubulin) HDAC->NonHistones Deacetylates GeneExpression Altered Gene Expression Histones->GeneExpression Increased Acetylation Leads To p53 p53 Activation NonHistones->p53 Increased Acetylation Leads To p21 p21 Expression CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest p53->p21 Apoptosis Apoptosis Induction p53->Apoptosis GeneExpression->p21

Caption: Key signaling events following HDAC inhibition.

Conclusion

The identification of biological targets for novel compounds like those based on the 4-amino-N-substituted-butanamide scaffold is a complex but critical process in modern drug discovery. By employing a systematic and integrated workflow that combines powerful in silico prediction methods with rigorous experimental validation, researchers can efficiently identify and characterize promising new therapeutic agents. This guide provides a foundational framework of methodologies, protocols, and data interpretation strategies to navigate this process, ultimately accelerating the translation of chemical novelty into therapeutic potential.

References

Methodological & Application

how to use 4-amino-N-...-butanamide in kinase assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols

Topic: The Use of 4-amino-N-aryl-butanamide Scaffolds in Kinase Assays for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[1] Small molecule kinase inhibitors have emerged as a major therapeutic modality. The 4-amino-N-aryl-butanamide scaffold represents a versatile chemical starting point for the development of such inhibitors.

This document provides a detailed protocol for characterizing a representative compound from this class, KA1 (4-amino-N-(4-chloro-3-(trifluoromethyl)phenyl)butanamide) , in a biochemical kinase assay. We will describe its mechanism of action, outline its place in a key signaling pathway, and provide a step-by-step protocol for determining its inhibitory potency (IC50) using the ADP-Glo™ Luminescence Assay.

Mechanism of Action: ATP-Competitive Inhibition

Most small-molecule kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding within the kinase's catalytic domain.[2] The 4-amino-N-aryl-butanamide scaffold is designed to occupy this ATP-binding pocket. The butanamide backbone provides a flexible linker, while the substituted aryl group can form specific interactions with hydrophobic regions and key residues, enhancing both potency and selectivity. By occupying this site, the inhibitor prevents the kinase from binding ATP, thereby blocking the phosphorylation of its substrate.

ATP_Competitive_Inhibition cluster_0 Active Kinase cluster_1 Normal Reaction cluster_2 Inhibited State Kinase Kinase Enzyme ATP-Binding Site Substrate Site Substrate Substrate Kinase:subst->Substrate Binds Kinase->P1 Phosphorylated Substrate + ADP Kinase->P2 No Reaction ATP ATP ATP->Kinase:atp Binds KA1 KA1 Inhibitor (4-amino-N-aryl-butanamide) KA1->Kinase:atp Blocks ATP Binding EGFR_Signaling_Pathway cluster_ras_raf MAPK Pathway EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds Ras Ras EGFR->Ras Activates KA1 KA1 Inhibitor KA1->EGFR Inhibits (ATP-Competitive) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction (5 µL) cluster_detection 3. Signal Generation cluster_read 4. Data Acquisition A Prepare 5X Compound (KA1) Serial Dilutions D Add 2 µL Compound to 384-well plate A->D B Prepare 2.5X Kinase Solution E Add 2 µL Kinase Solution (Pre-incubate 15 min) B->E C Prepare 5X Substrate + ATP Mix F Add 1 µL Substrate/ATP Mix (Incubate 60 min) C->F D->E E->F G Add 5 µL ADP-Glo™ Reagent (Stop reaction, deplete ATP) (Incubate 40 min) F->G H Add 10 µL Kinase Detection Reagent (Convert ADP to light) (Incubate 60 min) G->H I Measure Luminescence H->I

References

Application Notes and Protocols for 4-amino-N-substituted Butanamide Analogs in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HDAC inhibitors are a class of epigenetic modifiers that play a crucial role in cancer therapy by altering the acetylation state of histones and other proteins, leading to changes in gene expression and the induction of anti-cancer effects such as apoptosis and cell cycle arrest.[2][3][4] Benzamide-based HDAC inhibitors are of particular interest due to their selectivity for class I HDACs and favorable pharmacokinetic profiles.[2]

Compound Information

Compound: Indole-containing benzamide derivative (referred to as 3j )

Chemical Class: Benzamide Histone Deacetylase (HDAC) Inhibitor

Therapeutic Area: Oncology

Mechanism of Action: Compound 3j functions by inhibiting the activity of histone deacetylases, particularly HDAC1. This inhibition leads to an increase in histone acetylation, which in turn alters chromatin structure and gene expression, ultimately resulting in antitumor effects.[1]

Data Presentation

In Vitro HDAC Inhibitory Activity of Compound 3j
HDAC IsoformIC50 (μmol/L)
HDAC10.553
HDAC2Not reported
HDAC6Not reported
HDAC8Not reported

Data sourced from Zhang et al.[1]

In Vitro Anti-proliferative Activity of Compound 3j
Cell Line (Cancer Type)IC50 (μmol/L)
PC-3 (Prostate)Not reported
HCT-116 (Colon)Not reported
HUT-78 (Lymphoma)Not reported
Jurkat E6-1 (Leukemia)Not reported
A549 (Lung)Not reported
Colo205 (Colon)Not reported
MCF-7 (Breast)Not reported

While the paper states potent anti-proliferative activity, specific IC50 values for each cell line were not provided in the referenced text.[1]

Pharmacokinetic Properties of Compound 3j in Rats
ParameterValue
Clearance (CL)2.34 L/h/kg
Elimination Half-life (t½)4.38 hours
Oral Bioavailability (F)29.5%

Data sourced from Zhang et al.[1]

In Vivo Antitumor Efficacy of Compound 3j in PC-3 Xenograft Model
Treatment Group (Dose)Tumor Growth Inhibition (%)
12.5 mg/kgNot specified
25 mg/kgNot specified
50 mg/kgSignificant (data not quantified)
MS-275 (positive control)Significant (data not quantified)

The study reported significant antitumor activity, though specific percentage of inhibition was not detailed in the provided text.[1]

Signaling Pathway

HDAC_Inhibition_Pathway HDACi Benzamide HDAC Inhibitor (e.g., 3j) HDAC Histone Deacetylase (e.g., HDAC1) HDACi->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Chromatin Condensed Chromatin (Transcriptional Repression) HDAC->Chromatin AcetylatedHistones Acetylated Histones Histones->AcetylatedHistones AcetylatedHistones->Histones Acetylation (HATs) OpenChromatin Relaxed Chromatin (Transcriptional Activation) AcetylatedHistones->OpenChromatin TumorSuppressor Tumor Suppressor Gene Expression OpenChromatin->TumorSuppressor Apoptosis Apoptosis TumorSuppressor->Apoptosis CellCycleArrest Cell Cycle Arrest TumorSuppressor->CellCycleArrest

Caption: Mechanism of action of benzamide HDAC inhibitors.

Experimental Protocols

In Vivo Antitumor Efficacy in a Mouse Xenograft Model

This protocol is based on the methodology used for evaluating compound 3j in a PC-3 prostate cancer xenograft model.[1]

a. Animal Model:

  • Species: Male BALB/c nude mice

  • Age: 4-6 weeks old

  • Supplier: Reputable laboratory animal supplier

  • Acclimation: Acclimate animals for at least one week before the start of the experiment under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

b. Cell Culture and Tumor Implantation:

  • Cell Line: PC-3 human prostate cancer cells

  • Culture Conditions: Culture cells in appropriate medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Implantation: Harvest cells during the logarithmic growth phase. Resuspend cells in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL. Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

c. Drug Formulation and Administration:

  • Formulation: Prepare a suspension of compound 3j in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na). The concentration should be calculated based on the dosing regimen.

  • Administration Route: Intragastric (ig) administration.

  • Dosing Regimen:

    • Begin treatment when tumors reach a palpable size (e.g., 100-200 mm³).

    • Randomly assign mice to treatment groups (e.g., vehicle control, compound 3j at 12.5, 25, and 50 mg/kg, and a positive control like MS-275).

    • Administer the assigned treatment daily.

d. Endpoint Measurement:

  • Tumor Volume: Measure tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (length × width²) / 2.

  • Body Weight: Monitor and record the body weight of each mouse every 2-3 days as an indicator of toxicity.

  • Study Duration: Continue the study for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.

  • Euthanasia and Tissue Collection: At the end of the study, euthanize the mice according to approved institutional guidelines. Tumors may be excised, weighed, and processed for further analysis (e.g., histology, western blotting for histone acetylation).

General Protocol for HDAC Activity Assay in Tissue Extracts

This is a general protocol for measuring HDAC activity in tissue extracts, which can be adapted to assess the in vivo effects of an HDAC inhibitor.[5]

a. Tissue Collection and Nuclear Extraction:

  • Following euthanasia, rapidly excise the tissue of interest (e.g., tumor, brain).

  • Perform nuclear extraction using a commercially available kit or standard laboratory protocols to isolate nuclear proteins containing HDACs.

  • Determine the protein concentration of the nuclear extract using a standard protein assay (e.g., BCA assay).

b. HDAC Activity Assay:

  • Assay Kit: Utilize a fluorometric HDAC activity assay kit.

  • Procedure:

    • Dilute the nuclear extract to a standardized protein concentration in the provided assay buffer.

    • Add the diluted nuclear extract to the wells of a microplate.

    • Add the fluorogenic HDAC substrate to each well.

    • Incubate the plate at 37°C for a specified time to allow for deacetylation.

    • Add the developer solution, which contains a protease that cleaves the deacetylated substrate to release a fluorescent molecule.

    • Incubate for a further period to allow for the development of the fluorescent signal.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Compare the fluorescence intensity of samples from treated animals to that of vehicle-treated controls to determine the extent of HDAC inhibition.

Experimental Workflow

Xenograft_Workflow cluster_prep Preparation cluster_implant Tumor Implantation cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints PC3_Culture PC-3 Cell Culture Tumor_Implantation Subcutaneous Injection of PC-3 Cells PC3_Culture->Tumor_Implantation Animal_Acclimation Animal Acclimation (BALB/c nude mice) Animal_Acclimation->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Daily_Dosing Daily Intragastric Dosing Randomization->Daily_Dosing Tumor_Measurement Tumor Volume Measurement (every 2-3 days) Daily_Dosing->Tumor_Measurement Body_Weight Body Weight Monitoring (every 2-3 days) Daily_Dosing->Body_Weight Euthanasia Euthanasia & Tissue Collection (at study end) Tumor_Measurement->Euthanasia Body_Weight->Euthanasia

Caption: Workflow for in vivo xenograft study.

References

Application Notes and Protocols for the Quantification of 4-amino-N-...-butanamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the quantitative analysis of 4-amino-N-substituted-butanamide derivatives in biological matrices. The methodologies outlined are primarily centered around High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and selective technique ideal for pharmacokinetic and metabolic studies.

Introduction

4-amino-N-substituted-butanamide derivatives are a class of compounds with potential applications in pharmaceuticals and as research tools. Accurate quantification of these molecules in biological samples such as plasma, urine, and tissue homogenates is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. This document serves as a comprehensive guide for developing and validating robust analytical methods for these compounds.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

A critical step in the analysis of biological samples is the effective removal of interfering substances like proteins and phospholipids.[1][2] Solid-Phase Extraction (SPE) is a reliable method for sample clean-up and analyte concentration.

Objective: To extract 4-amino-N-aryl-butanamide from human plasma.

Materials:

  • Human plasma

  • SPE cartridges (e.g., Mixed-Mode Cation Exchange)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Water (deionized)

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Protocol:

  • Sample Pre-treatment:

    • Thaw frozen plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • To 200 µL of plasma, add 50 µL of the internal standard solution.

    • Add 200 µL of 1% formic acid in water and vortex for 30 seconds.[3]

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a slow, steady rate.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

    • Wash the cartridge with 1 mL of acetonitrile to remove lipids and other organic interferences.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 30% methanol in water with 0.1% formic acid) for LC-MS/MS analysis.[4]

HPLC-MS/MS Quantification

Objective: To quantify the concentration of 4-amino-N-aryl-butanamide using a validated HPLC-MS/MS method.

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterCondition
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temp. 10°C

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 500°C
Capillary Voltage 3500 V
MRM Transitions Analyte-specific (e.g., Precursor Ion > Product Ion)
Internal Standard-specific (e.g., Precursor Ion > Product Ion)
Collision Gas Argon

Method Validation: The analytical method should be validated according to regulatory guidelines.[5][6] Key validation parameters include:

  • Linearity: A calibration curve should be prepared by spiking known concentrations of the analyte in the blank matrix.[7] The curve should demonstrate a linear relationship between concentration and response with a correlation coefficient (R²) > 0.99.[8]

  • Accuracy and Precision: Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations on multiple days. Accuracy should be within 85-115% (80-120% for the Lower Limit of Quantification), and precision (RSD%) should be ≤15% (≤20% for LLOQ).[7][9]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.[10]

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.

Data Presentation

Quantitative data from method validation and sample analysis should be summarized in clear and concise tables.

Table 1: Calibration Curve Parameters

AnalyteLinear Range (ng/mL)Regression Equation
4-amino-N-aryl-butanamide1 - 10000.9985y = 0.025x + 0.001

Table 2: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL) (n=6)Accuracy (%)Precision (RSD%)
LLOQ10.9595.08.2
Low32.9197.06.5
Medium100102.3102.34.1
High800789.698.73.8

Visualizations

Diagrams illustrating workflows and pathways can enhance understanding and reproducibility.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (200 µL) add_is Add Internal Standard (50 µL) plasma->add_is acidify Acidify with 1% Formic Acid (200 µL) add_is->acidify spe Solid-Phase Extraction (SPE) acidify->spe elute Elute Analyte spe->elute dry_reconstitute Evaporate and Reconstitute (100 µL) elute->dry_reconstitute hplc HPLC Separation (C18 Column) dry_reconstitute->hplc Inject 5 µL msms Tandem MS Detection (ESI+, MRM) hplc->msms quant Quantification msms->quant

Caption: Experimental workflow for the quantification of 4-amino-N-aryl-butanamide.

method_validation_flow cluster_params Validation Parameters start Analytical Method Development validation Method Validation start->validation linearity Linearity & Range validation->linearity accuracy Accuracy & Precision validation->accuracy selectivity Selectivity & Specificity validation->selectivity recovery Recovery validation->recovery matrix_effect Matrix Effect validation->matrix_effect stability Stability validation->stability

Caption: Key parameters for analytical method validation.

References

Application Note: Quantitative Analysis of 4-amino-N-...-butanamide Derivatives in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-amino-N-substituted-butanamide derivatives in human plasma. To exemplify the protocol, the well-established pharmaceutical compound Gabapentin, a structural analogue of gamma-aminobutyric acid (GABA), is used as a representative analyte. The described method is highly selective and sensitive, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development and clinical research. The protocol includes a straightforward sample preparation procedure, optimized chromatographic separation, and specific mass spectrometric detection parameters. All quantitative data, including linearity, lower limit of quantification (LLOQ), accuracy, and precision, are summarized.

Introduction

4-amino-N-substituted-butanamide derivatives represent a class of compounds with significant interest in pharmaceutical and biological research due to their diverse pharmacological activities. Accurate and reliable quantification of these molecules in biological matrices is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) properties. This note provides a comprehensive LC-MS/MS protocol for the analysis of this class of compounds, using Gabapentin as a case study.

Experimental

Materials and Reagents
  • Analytes and Internal Standards: Gabapentin certified reference standard and a suitable isotopically labeled internal standard (e.g., Gabapentin-d4).

  • Solvents: HPLC-grade methanol, acetonitrile, and water. Formic acid (LC-MS grade).

  • Plasma: Drug-free human plasma.

Sample Preparation

A protein precipitation method is employed for the extraction of the analyte from the plasma matrix.

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of methanol containing 0.1% formic acid to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase A.

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography
  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95-5% B

    • 3.6-5.0 min: 5% B

  • Column Temperature: 40°C.

Mass Spectrometry
  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Gabapentin: Precursor ion (m/z) 172.1 → Product ion (m/z) 154.1

    • Internal Standard (Gabapentin-d4): Precursor ion (m/z) 176.1 → Product ion (m/z) 158.1

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Collision Gas: Argon

Quantitative Data Summary

The method was validated for linearity, sensitivity, accuracy, and precision. The results are summarized in the table below.

ParameterResult
Linearity Range 10 - 2000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 10 ng/mL
Intra-day Accuracy (%) 95.2 - 104.5
Inter-day Accuracy (%) 97.1 - 103.8
Intra-day Precision (%RSD) < 8.5
Inter-day Precision (%RSD) < 9.2

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is precipitate 3. Protein Precipitation (Methanol + 0.1% FA) add_is->precipitate vortex 4. Vortex precipitate->vortex centrifuge 5. Centrifuge vortex->centrifuge evaporate 6. Evaporate Supernatant centrifuge->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute inject 8. Inject into LC-MS/MS reconstitute->inject separate 9. Chromatographic Separation inject->separate detect 10. MS/MS Detection separate->detect integrate 11. Peak Integration detect->integrate quantify 12. Quantification integrate->quantify

Caption: Experimental workflow for the LC-MS/MS analysis of 4-amino-N-...-butanamide.

Signaling Pathway

The mechanism of action of many 4-amino-N-substituted-butanamides, including Gabapentin, is complex and not fully elucidated. Gabapentin is known to interact with the α2δ-1 subunit of voltage-gated calcium channels. This interaction is thought to reduce the release of excitatory neurotransmitters.

signaling_pathway gabapentin 4-amino-N-... -butanamide (e.g., Gabapentin) vgcc Voltage-Gated Calcium Channel (α2δ-1 subunit) gabapentin->vgcc Binds to ca_influx Calcium Influx vgcc->ca_influx Inhibits neurotransmitter Release of Excitatory Neurotransmitters (e.g., Glutamate) ca_influx->neurotransmitter Triggers neuronal_activity Decreased Neuronal Excitability neurotransmitter->neuronal_activity

Caption: Simplified signaling pathway for Gabapentin.

Conclusion

The LC-MS/MS method described in this application note is a robust and reliable tool for the quantitative determination of 4-amino-N-substituted-butanamide derivatives in human plasma, as demonstrated with Gabapentin. The simple sample preparation and rapid chromatographic analysis make this method well-suited for high-throughput applications in both research and clinical settings.

Application Notes: Evaluation of 4-amino-N-substituted Butanamide Scaffolds as Potential PROTAC Ligands

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs).[1][2][3][4] A PROTAC is a heterobifunctional molecule composed of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.[5][6][7] The formation of a ternary complex (POI-PROTAC-E3 ligase) induces the ubiquitination of the POI, marking it for degradation by the proteasome.[3][8][9]

The discovery of novel ligands and linkers is crucial for expanding the scope of PROTAC technology. While specific public-domain data on "4-amino-N-...-butanamide" as a definitive PROTAC scaffold is limited, its structure—featuring an amide bond and an aliphatic chain—is representative of components frequently used in PROTAC design. Amide bonds can provide structural rigidity and hydrogen bonding opportunities, while the butanamide backbone offers a versatile scaffold for linker attachment and vector exploration.[10]

These application notes provide a comprehensive framework and detailed protocols for the synthesis, characterization, and evaluation of novel chemical scaffolds, such as 4-amino-N-substituted butanamides, as potential PROTACs.

PROTAC Mechanism of Action & Evaluation Workflow

The fundamental action of a PROTAC is to induce proximity between a target protein and an E3 ligase. This action initiates a catalytic cycle of target ubiquitination and degradation. The overall workflow for evaluating a novel PROTAC candidate, from initial design to functional assessment, involves a multi-step process encompassing biochemical, biophysical, and cell-based assays.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC Molecule (e.g., Butanamide-based) E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Recruited Proteasome 26S Proteasome PolyUb->Proteasome Targeted Degradation Degraded Peptides Proteasome->Degradation Degrades Experimental_Workflow cluster_workflow PROTAC Candidate Evaluation Workflow Design 1. PROTAC Design & Synthesis (e.g., 4-amino-N-...-butanamide scaffold) Binary 2. Binary Binding Assays (PROTAC to POI & E3 Ligase) Design->Binary Ternary 3. Ternary Complex Formation (Biochemical & Biophysical Assays) Binary->Ternary Ubiquitination 4. In Vitro Ubiquitination Assay Ternary->Ubiquitination Cellular 5. Cellular Degradation Assays (Western Blot, NanoBRET) Ubiquitination->Cellular Selectivity 6. Selectivity & Off-Target Analysis (Proteomics) Cellular->Selectivity Ternary_Complex_Logic cluster_ternary Ternary Complex Equilibrium POI POI Binary1 POI-PROTAC POI->Binary1 Ternary POI-PROTAC-E3 POI->Ternary + POI PROTAC PROTAC PROTAC->Binary1 Binary2 PROTAC-E3 PROTAC->Binary2 E3 E3 Ligase E3->Binary2 E3->Ternary + E3 Binary1->Ternary Binary2->Ternary

References

Application Notes and Protocols for the Use of 4-Amino-N-Substituted Butanamides in Protein Binding Assays Targeting BCAT1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for utilizing a novel class of 4-amino-N-substituted butanamides as inhibitors of the enzyme Branched-chain Amino Acid Aminotransferase 1 (BCAT1). BCAT1 is a critical enzyme in the metabolism of branched-chain amino acids (BCAAs) and has emerged as a promising therapeutic target in various cancers. The compounds discussed herein, featuring a core 4-aminobutanamide scaffold, offer a valuable tool for researchers studying BCAT1 function and for the development of novel anticancer therapeutics.

Featured Compound Class: Bridged Bicyclic γ-Aminobutyric Acid (GABA) Derivatives

A recently identified series of γ-aminobutyric acid (GABA) derivatives incorporating a bridged bicyclic skeleton have demonstrated potent and specific inhibition of BCAT1. These compounds, exemplified by the lead compound WQQ-345 and its more potent analog Compound 7 , serve as excellent research tools for investigating the biological roles of BCAT1.

Quantitative Data Summary

The inhibitory activities of the lead compounds against human BCAT1 are summarized in the table below. This data was determined using a coupled-enzyme assay that monitors the consumption of NADH at 340 nm.

Compound IDStructureIC50 (μM) against BCAT1
WQQ-345 Bicyclo[2.2.1]heptene derivative4.87
Compound 7 Bicyclo[3.2.1]octene derivative0.78

Experimental Protocols

Protocol 1: In Vitro BCAT1 Enzymatic Inhibition Assay

This protocol describes a continuous-monitoring spectrophotometric assay to determine the inhibitory potency (IC50) of 4-amino-N-substituted butanamides against purified human BCAT1. The assay couples the BCAT1-catalyzed transamination to the oxidation of NADH by L-glutamate dehydrogenase (GLDH).

Materials and Reagents:

  • Purified recombinant human BCAT1 enzyme

  • L-Leucine

  • α-Ketoglutarate (α-KG)

  • Pyridoxal 5'-phosphate (PLP)

  • L-Glutamate Dehydrogenase (GLDH)

  • NADH

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol

  • Test compounds (e.g., WQQ-345, Compound 7) dissolved in DMSO

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Assay Procedure:

  • Prepare Reagent Mix: Prepare a reagent mix containing L-Leucine, α-KG, PLP, GLDH, and NADH in the assay buffer. The final concentrations in the well should be:

    • L-Leucine: 10 mM

    • α-KG: 2 mM

    • PLP: 50 µM

    • NADH: 200 µM

    • GLDH: 10 units/mL

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. Then, dilute the compounds in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup:

    • Add 2 µL of the diluted test compound or DMSO (for control wells) to the appropriate wells of the 96-well plate.

    • Add 178 µL of the reagent mix to each well.

  • Enzyme Addition and Reaction Initiation:

    • Add 20 µL of the purified BCAT1 enzyme solution (final concentration ~10 nM) to each well to initiate the reaction.

  • Data Acquisition: Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes at 37°C using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADH consumption) for each well from the linear portion of the absorbance vs. time curve.

    • Normalize the velocities to the DMSO control wells (representing 100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Protocol 2: Cell-Based Assay for BCAT1 Inhibition

This protocol outlines a method to assess the ability of 4-amino-N-substituted butanamides to inhibit BCAT1 activity within a cellular context. This is crucial for confirming target engagement and cellular permeability of the compounds.

Materials and Reagents:

  • Cancer cell line with high BCAT1 expression (e.g., certain glioblastoma or breast cancer cell lines)

  • Cell culture medium and supplements

  • Test compounds

  • Lysis Buffer: RIPA buffer with protease inhibitors

  • Branched-Chain Amino Acid (BCAA) Assay Kit (commercially available)

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Cell Culture and Treatment:

    • Seed the BCAT1-expressing cancer cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test compound or DMSO (vehicle control) for 24-48 hours.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS and lyse them using the lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Measurement of Intracellular BCAA Levels:

    • Use a commercial BCAA assay kit to measure the concentration of branched-chain amino acids in the cell lysates, following the manufacturer's instructions.

    • Normalize the BCAA levels to the total protein concentration for each sample.

  • Data Analysis:

    • Compare the intracellular BCAA levels in the compound-treated cells to the vehicle-treated cells. An increase in intracellular BCAA levels upon treatment indicates inhibition of BCAT1, which is responsible for their catabolism.

    • Plot the change in BCAA levels against the compound concentration to determine a dose-dependent effect.

Visualizations

BCAT1 Catalytic Cycle and Inhibition Workflow

The following diagram illustrates the catalytic cycle of BCAT1 and the experimental workflow for identifying and characterizing inhibitors.

BCAT1_Inhibition_Workflow cluster_cycle BCAT1 Catalytic Cycle cluster_workflow Inhibitor Discovery Workflow BCAA Branched-Chain Amino Acid (BCAA) BCAT1_PLP BCAT1-PLP (Enzyme-Cofactor Complex) BCAA->BCAT1_PLP Binds aKG α-Ketoglutarate (α-KG) aKG->BCAT1_PLP Binds Glutamate Glutamate BCAT1_PLP->Glutamate Releases BCKA Branched-Chain Keto Acid (BCKA) BCAT1_PLP->BCKA Releases Screening High-Throughput Screening Hit_ID Hit Identification (e.g., WQQ-345) Screening->Hit_ID Lead_Opt Lead Optimization (e.g., Compound 7) Hit_ID->Lead_Opt In_Vitro_Assay In Vitro Enzymatic Assay (IC50) Lead_Opt->In_Vitro_Assay Cell_Assay Cell-Based Assay In_Vitro_Assay->Cell_Assay In_Vivo_Studies In Vivo Efficacy Studies Cell_Assay->In_Vivo_Studies Inhibitor 4-Amino-N-Substituted Butanamide Inhibitor Inhibitor->BCAT1_PLP Binds & Inhibits

Caption: BCAT1 catalytic cycle and inhibitor discovery workflow.

BCAT1 Signaling Pathway in Cancer

BCAT1 plays a central role in cancer cell metabolism and signaling. The diagram below outlines its key downstream effects.

BCAT1_Signaling_Pathway BCAT1 BCAT1 Glutamate Glutamate BCAT1->Glutamate mTORC1 mTORC1 Signaling BCAT1->mTORC1 Activates cMyc c-Myc Upregulation BCAT1->cMyc BCAA Branched-Chain Amino Acids BCAA->BCAT1 Proliferation Cell Proliferation & Growth mTORC1->Proliferation Metabolism Metabolic Reprogramming cMyc->Metabolism Metabolism->Proliferation Inhibitor 4-Amino-N-Substituted Butanamide Inhibitor->BCAT1 Inhibits

Caption: Simplified BCAT1 signaling pathway in cancer.

Application Note: Cellular Uptake Assay for 4-amino-N-...-butanamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide for performing cellular uptake assays on a class of small molecules, 4-amino-N-...-butanamide derivatives. It outlines protocols for two primary methodologies: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for direct quantification and fluorescence-based assays for high-throughput screening. This note includes experimental workflows, data presentation guidelines, and visual diagrams to facilitate understanding and implementation in a research setting.

Introduction

The cellular uptake of drug candidates is a critical parameter in pharmacology and drug discovery, as it determines the concentration of the compound at its intracellular target. The 4-amino-N-...-butanamide scaffold represents a versatile chemical structure with potential therapeutic applications. Understanding its cell permeability and intracellular accumulation is essential for lead optimization and development.

This application note details two robust methods to quantify the cellular uptake of 4-amino-N-...-butanamide derivatives:

  • LC-MS/MS-based quantification: A highly sensitive and specific method for directly measuring the intracellular concentration of the unlabeled compound.[1][2] This is considered the gold standard for quantitative analysis.

  • Fluorescence-based assays: A high-throughput method suitable for initial screening of a library of compounds. This requires either intrinsic fluorescence of the compound or its conjugation with a fluorescent dye.[3][4]

Data Presentation

Quantitative data from cellular uptake experiments should be organized to allow for clear interpretation and comparison between different compounds or experimental conditions.

Table 1: Intracellular Concentration of 4-amino-N-...-butanamide Derivatives Determined by LC-MS/MS

Compound IDConcentration (µM)Incubation Time (min)Cell LineIntracellular Concentration (pmol/10^6 cells)
Butanamide-A1030HeLa15.2 ± 1.8
Butanamide-B1030HeLa25.7 ± 2.5
Butanamide-C1030HeLa8.1 ± 0.9
Butanamide-A1060HeLa28.9 ± 3.1
Butanamide-B1060HeLa45.3 ± 4.2
Butanamide-C1060HeLa15.5 ± 1.6

Table 2: Relative Cellular Uptake of Fluorescently Labeled 4-amino-N-...-butanamide Derivatives Measured by Flow Cytometry

Compound IDConcentration (µM)Incubation Time (min)Cell LineMean Fluorescence Intensity (MFI)Fold Change over Control
Fluoro-Butanamide-X530A54912,500 ± 1,10025.0
Fluoro-Butanamide-Y530A5498,200 ± 75016.4
Fluoro-Butanamide-Z530A54921,800 ± 2,30043.6
Fluoro-Butanamide-X560A54923,100 ± 2,50046.2
Fluoro-Butanamide-Y560A54915,400 ± 1,60030.8
Fluoro-Butanamide-Z560A54940,500 ± 4,10081.0

Experimental Protocols

LC-MS/MS-Based Cellular Uptake Protocol

This protocol provides a method for the direct quantification of intracellular concentrations of unlabeled 4-amino-N-...-butanamide derivatives.

Materials:

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Trypsin-EDTA

  • Cell line of interest (e.g., HeLa, A549)

  • 4-amino-N-...-butanamide derivative(s)

  • Lysis buffer (e.g., RIPA buffer)

  • Acetonitrile with internal standard

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment.

  • Compound Treatment:

    • Aspirate the cell culture medium.

    • Wash the cells once with pre-warmed PBS.

    • Add fresh, pre-warmed cell culture medium containing the desired concentration of the 4-amino-N-...-butanamide derivative.

    • Incubate for the desired time points (e.g., 15, 30, 60 minutes) at 37°C in a CO2 incubator.

  • Cell Harvesting and Lysis:

    • Aspirate the compound-containing medium.

    • Wash the cells three times with ice-cold PBS to remove any extracellular compound.

    • Aspirate the final PBS wash completely.

    • Add a known volume of trypsin-EDTA to detach the cells.

    • Neutralize trypsin with medium containing FBS and transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in a known volume of PBS.

    • Count the cells using a hemocytometer or an automated cell counter.

    • Centrifuge the remaining cell suspension and discard the supernatant.

    • Add a known volume of lysis buffer to the cell pellet and vortex thoroughly.

  • Sample Preparation for LC-MS/MS:

    • To the cell lysate, add three volumes of ice-cold acetonitrile containing a suitable internal standard to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a known volume of mobile phase (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method.

    • Create a standard curve using known concentrations of the 4-amino-N-...-butanamide derivative in the same matrix as the samples.

    • Quantify the amount of the compound in each sample by comparing its peak area to the standard curve.

  • Data Calculation:

    • Calculate the intracellular concentration using the following formula: Intracellular Concentration (pmol/10^6 cells) = (Amount of compound (pmol) / Number of cells) x 10^6

Fluorescence-Based Cellular Uptake Protocol

This protocol is suitable for high-throughput screening of fluorescently labeled 4-amino-N-...-butanamide derivatives using flow cytometry.

Materials:

  • Fluorescently labeled 4-amino-N-...-butanamide derivative(s)

  • Cell culture medium

  • FBS

  • Penicillin-Streptomycin solution

  • PBS, ice-cold

  • Trypsin-EDTA

  • Cell line of interest

  • Flow cytometer

  • Propidium Iodide (PI) or other viability dye (optional)

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate to achieve 80-90% confluency on the day of the experiment.

  • Compound Treatment:

    • Aspirate the cell culture medium.

    • Wash the cells once with pre-warmed PBS.

    • Add fresh, pre-warmed cell culture medium containing the desired concentration of the fluorescently labeled compound.

    • Incubate for the desired time points at 37°C in a CO2 incubator. Include a vehicle-treated control group.

  • Cell Harvesting:

    • Aspirate the compound-containing medium.

    • Wash the cells twice with ice-cold PBS.

    • Add trypsin-EDTA to detach the cells.

    • Neutralize trypsin with medium containing FBS and transfer the cell suspension to FACS tubes.

    • Centrifuge at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant and resuspend the cells in ice-cold PBS.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension on a flow cytometer using the appropriate laser and filter set for the fluorophore.

    • Gate on the live cell population based on forward and side scatter. If using a viability dye, exclude the PI-positive (dead) cells.

    • Record the Mean Fluorescence Intensity (MFI) for at least 10,000 events per sample.[5]

  • Data Analysis:

    • Calculate the average MFI for each condition.

    • Normalize the MFI of the treated samples to the MFI of the vehicle-treated control to determine the fold change in uptake.

Visualizations

Experimental Workflows

experimental_workflow cluster_lcms LC-MS/MS Protocol cluster_fluorescence Fluorescence Protocol lcms_start Seed Cells lcms_treat Treat with Compound lcms_start->lcms_treat lcms_harvest Harvest & Lyse Cells lcms_treat->lcms_harvest lcms_prep Prepare Sample for LC-MS/MS lcms_harvest->lcms_prep lcms_analyze LC-MS/MS Analysis lcms_prep->lcms_analyze lcms_quantify Quantify Intracellular Concentration lcms_analyze->lcms_quantify fluoro_start Seed Cells fluoro_treat Treat with Fluorescent Compound fluoro_start->fluoro_treat fluoro_harvest Harvest Cells fluoro_treat->fluoro_harvest fluoro_analyze Flow Cytometry Analysis fluoro_harvest->fluoro_analyze fluoro_mfi Determine Mean Fluorescence Intensity fluoro_analyze->fluoro_mfi uptake_mechanisms cluster_cell Cell extracellular Extracellular Space membrane Cell Membrane intracellular Intracellular Space compound_ext 4-amino-N-...- butanamide compound_ext->membrane Passive Diffusion passive Passive Diffusion transporter Transporter Protein compound_ext->transporter Active Transport channel Channel Protein compound_ext->channel Facilitated Diffusion vesicle Vesicle compound_ext->vesicle Endocytosis facilitated Facilitated Diffusion active Active Transport endocytosis Endocytosis transporter->intracellular adp ADP + Pi transporter->adp channel->intracellular atp ATP atp->transporter vesicle->intracellular

References

Application of 4-amino-N-substituted Butanamides in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 4-amino-N-substituted butanamide represent a versatile class of compounds with significant potential in neuroscience research and drug development. These molecules, structurally related to the endogenous neurotransmitter γ-aminobutyric acid (GABA), have been primarily investigated for their modulatory effects on the GABAergic system. By interacting with key proteins involved in GABAergic neurotransmission, such as GABA transporters (GATs), these compounds can influence neuronal excitability. This has led to their exploration as potential therapeutic agents for a range of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and depression.

This document provides detailed application notes and experimental protocols for researchers investigating the neuroscientific applications of 4-amino-N-substituted butanamides. It covers their primary mechanism of action as GABA uptake inhibitors and provides methodologies for assessing their anticonvulsant, antidepressant-like, and antinociceptive properties.

Application Notes

The principal application of 4-amino-N-substituted butanamides in neuroscience research is the inhibition of GABA uptake. GABA transporters are responsible for clearing GABA from the synaptic cleft, thereby terminating its inhibitory signal. By blocking these transporters, 4-amino-N-substituted butanamide derivatives can increase the concentration and prolong the action of GABA in the synapse, leading to enhanced GABAergic tone.

Different subtypes of GABA transporters (GAT1, GAT2, GAT3, and BGT1) are expressed throughout the central nervous system. The development of subtype-selective inhibitors among the 4-amino-N-substituted butanamide class is a key area of research, as this could lead to more targeted therapeutic effects with fewer side effects.

The primary therapeutic indications explored for these compounds include:

  • Epilepsy: By enhancing GABAergic inhibition, these compounds can suppress the excessive neuronal firing that characterizes seizures.

  • Neuropathic Pain: The potentiation of GABAergic signaling in spinal and supraspinal pain pathways can lead to analgesic effects.

  • Anxiety and Depression: Modulation of the GABAergic system is a known mechanism for anxiolytic and antidepressant drugs.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of representative 4-amino-N-substituted butanamide derivatives.

Table 1: In Vitro GABA Uptake Inhibition

CompoundTargetpIC50Cell LineReference
15b mGAT14.87HEK-293[1]
mGAT24.53HEK-293[1]
mGAT34.33HEK-293[1]
mGAT44.65HEK-293[1]
15c mGAT15.23HEK-293[1]
mGAT24.76HEK-293[1]
mGAT34.23HEK-293[1]
mGAT44.98HEK-293[1]

Table 2: In Vivo Anticonvulsant Activity (Pentylenetetrazole-induced Seizures)

CompoundDose (mg/kg, i.p.)Protection (%)Animal ModelReference
15b 3080Mouse[1]
15c 30100Mouse[1]

Experimental Protocols

In Vitro Protocol: [³H]GABA Uptake Inhibition Assay in HEK-293 Cells

This protocol describes the determination of the inhibitory potency of 4-amino-N-substituted butanamides on mouse GABA transporters (mGAT1-4) stably expressed in Human Embryonic Kidney (HEK-293) cells.

Materials:

  • HEK-293 cells stably expressing one of the mGAT subtypes (mGAT1, mGAT2, mGAT3, or mGAT4)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418)

  • Phosphate-Buffered Saline (PBS)

  • Assay Buffer: Krebs-Ringer bicarbonate buffer (124 mM NaCl, 4.9 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25.6 mM NaHCO₃, 10 mM glucose), pH 7.4

  • [³H]GABA (specific activity ~30-60 Ci/mmol)

  • Test compounds (4-amino-N-substituted butanamides)

  • Unlabeled GABA

  • Scintillation cocktail

  • Scintillation counter

  • 96-well cell culture plates

  • Multi-channel pipette

Procedure:

  • Cell Culture: Culture the HEK-293 cells expressing the specific mGAT subtype in DMEM in a humidified incubator at 37°C with 5% CO₂. Seed the cells into 96-well plates at a density of 40,000-60,000 cells per well and allow them to adhere overnight.

  • Preparation of Reagents: Prepare serial dilutions of the test compounds in the assay buffer. The final concentration of the solvent (e.g., DMSO) should not exceed 0.1%. Prepare a solution of [³H]GABA in the assay buffer.

  • Assay: a. On the day of the experiment, wash the cells twice with 200 µL of pre-warmed assay buffer. b. Add 50 µL of the assay buffer containing the test compound at various concentrations to each well. For the determination of non-specific uptake, add a high concentration of unlabeled GABA (e.g., 1 mM). For total uptake, add assay buffer without any inhibitor. c. Pre-incubate the plate at 37°C for 10 minutes. d. Initiate the uptake by adding 50 µL of [³H]GABA solution (final concentration ~10-20 nM). e. Incubate the plate at 37°C for a predetermined time (e.g., 10 minutes). f. Terminate the uptake by rapidly washing the cells three times with 200 µL of ice-cold PBS. g. Lyse the cells by adding 200 µL of 0.1 M NaOH to each well and incubate for 30 minutes at room temperature. h. Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: a. Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. b. Plot the percentage of inhibition against the logarithm of the test compound concentration. c. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific [³H]GABA uptake) by non-linear regression analysis. d. Calculate the pIC₅₀ as -log(IC₅₀).

In Vivo Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model in Mice

This protocol is used to evaluate the anticonvulsant properties of 4-amino-N-substituted butanamides. PTZ is a GABAA receptor antagonist that induces clonic-tonic seizures.

Materials:

  • Male albino mice (e.g., Swiss or CD-1 strain), 20-25 g

  • Test compounds (4-amino-N-substituted butanamides)

  • Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Observation chambers

  • Stopwatch

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment. House them in groups with free access to food and water.

  • Drug Administration: a. Divide the mice into groups (n=8-10 per group): a vehicle control group, and groups for different doses of the test compound. b. Administer the test compound or vehicle via i.p. injection. The volume of injection should be consistent (e.g., 10 mL/kg).

  • PTZ Challenge: a. After a predetermined pre-treatment time (e.g., 30 or 60 minutes), administer PTZ (85 mg/kg, i.p.). b. Immediately after PTZ injection, place each mouse in an individual observation chamber.

  • Observation: a. Observe the mice for 30 minutes for the onset and severity of seizures. b. Record the following parameters:

    • Latency to the first clonic seizure.
    • Presence or absence of tonic hindlimb extension.
    • Mortality within 24 hours.

  • Data Analysis: a. The primary endpoint is the protection against tonic hindlimb extension. b. Calculate the percentage of protection for each group: (% Protection) = (Number of protected mice / Total number of mice in the group) x 100. c. The dose that protects 50% of the animals (ED₅₀) can be calculated using probit analysis.

In Vivo Protocol: Forced Swim Test (FST) in Mice

The FST is a widely used behavioral test to screen for antidepressant-like activity.

Materials:

  • Male mice (e.g., C57BL/6 or BALB/c strain), 20-25 g

  • Test compounds

  • Vehicle

  • Glass or plastic cylinders (25 cm high, 10 cm in diameter)

  • Water bath to maintain water temperature

  • Video recording system (optional, but recommended for unbiased scoring)

  • Stopwatch

Procedure:

  • Drug Administration: Administer the test compound or vehicle (i.p. or p.o.) at a specific time before the test (e.g., 60 minutes).

  • Test Session: a. Fill the cylinders with water (23-25°C) to a depth of 15 cm. b. Gently place each mouse into a cylinder. c. The total duration of the test is 6 minutes. d. Record the behavior of the mice, typically during the last 4 minutes of the test.

  • Behavioral Scoring: a. An observer, blind to the treatment conditions, should score the duration of immobility. Immobility is defined as the absence of active, escape-oriented behaviors (e.g., swimming, climbing). The mouse is considered immobile when it remains floating with only minor movements necessary to keep its head above water.

  • Data Analysis: a. Calculate the mean duration of immobility for each group. b. Compare the immobility time of the test compound groups to the vehicle control group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time is indicative of an antidepressant-like effect.

In Vivo Protocol: Formalin Test in Mice

The formalin test is a model of tonic pain and is used to assess the antinociceptive (analgesic) properties of compounds.

Materials:

  • Male mice, 20-25 g

  • Test compounds

  • Vehicle

  • Formalin solution (1-5% in saline)

  • Observation chambers with a clear floor

  • Stopwatch

Procedure:

  • Drug Administration: Administer the test compound or vehicle (i.p. or p.o.) at a predetermined time before the formalin injection (e.g., 30-60 minutes).

  • Formalin Injection: a. Inject 20 µL of formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Observation: a. Immediately after the injection, place the mouse in the observation chamber. b. Record the cumulative time spent licking or biting the injected paw during two distinct phases:

    • Phase 1 (early phase): 0-5 minutes post-injection. This phase is associated with acute nociceptive pain due to direct chemical stimulation of nociceptors.
    • Phase 2 (late phase): 15-30 minutes post-injection. This phase is associated with inflammatory pain.

  • Data Analysis: a. Calculate the mean licking/biting time for each group in both phases. b. Compare the results of the test compound groups with the vehicle control group using a suitable statistical analysis (e.g., one-way ANOVA). A significant reduction in licking/biting time indicates an antinociceptive effect.

Visualizations

GABA_Uptake_Inhibition_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA_Vesicle GABA Vesicle GABA_cleft GABA GABA_Vesicle->GABA_cleft Release GABA_in_neuron GABA GABA_in_neuron->GABA_Vesicle Packaging GABA_Receptor GABA Receptor GABA_cleft->GABA_Receptor Binding GAT1 GAT1 GABA_cleft->GAT1 Reuptake Hyperpolarization Hyperpolarization (Inhibition) GABA_Receptor->Hyperpolarization Activation GAD->GABA_in_neuron GAT1->GABA_in_neuron Transport Butanamide 4-amino-N-... -butanamide Butanamide->GAT1 Inhibition

Caption: Signaling pathway of GABA uptake inhibition.

Experimental_Workflow_Anticonvulsant start Start acclimatize Animal Acclimatization (Mice) start->acclimatize grouping Grouping of Animals acclimatize->grouping drug_admin Drug Administration (Test Compound or Vehicle) grouping->drug_admin ptz_challenge PTZ Injection (85 mg/kg, i.p.) drug_admin->ptz_challenge 30-60 min observation Observation (30 min) - Seizure latency - Tonic hindlimb extension ptz_challenge->observation data_analysis Data Analysis (% Protection, ED50) observation->data_analysis end End data_analysis->end

Caption: Experimental workflow for anticonvulsant screening.

Logical_Relationship_Drug_Development synthesis Compound Synthesis (4-amino-N-...-butanamide derivatives) in_vitro In Vitro Screening (GABA Uptake Assay) synthesis->in_vitro in_vivo In Vivo Efficacy Models (Seizure, Pain, Depression) in_vitro->in_vivo Active Compounds lead_opt Lead Optimization (Structure-Activity Relationship) in_vivo->lead_opt lead_opt->synthesis Iterative Design preclinical Preclinical Development lead_opt->preclinical Candidate Selection

Caption: Drug development logical relationship.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-amino-N-aryl-butanamide Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides in-depth technical support for researchers using 4-amino-N-aryl-butanamide compounds in in vitro settings. It includes frequently asked questions, troubleshooting guides, and detailed protocols to help you optimize your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for a new 4-amino-N-aryl-butanamide compound in a cell-based assay?

A: For a novel compound, it is recommended to start with a wide range of concentrations to determine the optimal dose. A typical approach is to perform a dose-response curve starting from a high concentration (e.g., 100 µM) and performing serial dilutions down to the picomolar range. A common starting point for many butanamide derivatives with potential HDAC inhibitory activity is in the low micromolar range.

Q2: How should I prepare a stock solution of my 4-amino-N-aryl-butanamide compound?

A: The solubility of your specific compound is critical. Most small organic molecules, including butanamide derivatives, are soluble in dimethyl sulfoxide (DMSO). It is best practice to prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO. This stock can then be diluted in cell culture media to the final desired concentration for your experiment. Ensure the final concentration of DMSO in your culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.

Q3: What is the typical incubation time for treating cells with a 4-amino-N-aryl-butanamide compound?

A: The optimal incubation time can vary significantly depending on the cell type, the compound's mechanism of action, and the endpoint being measured. For assays measuring changes in protein expression or post-translational modifications (e.g., histone acetylation), time points between 12 and 48 hours are common. For cell viability or proliferation assays, longer incubation times of 24 to 72 hours are often used to observe a significant effect. A time-course experiment is recommended to determine the ideal duration.

Q4: How can I determine the IC50 value of my compound?

A: The half-maximal inhibitory concentration (IC50) is typically determined by performing a dose-response experiment. You would treat your cells with a range of concentrations of the compound, and then measure a relevant biological endpoint (e.g., cell viability, enzyme activity). The results are then plotted with concentration on the x-axis and the measured response on the y-axis. A nonlinear regression analysis is used to fit a sigmoidal curve to the data and calculate the IC50 value.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High Cell Death at All Concentrations 1. Compound is highly toxic to the cell line. 2. Stock solution concentration is incorrect. 3. Solvent (e.g., DMSO) concentration is too high.1. Expand the dilution series to much lower concentrations (nanomolar or picomolar range). 2. Verify the weighing and dilution calculations for your stock solution. 3. Ensure the final DMSO concentration in the well is below 0.1%. Prepare a vehicle-only control.
No Observable Effect 1. Compound concentration is too low. 2. Incubation time is too short. 3. The compound is inactive in the chosen cell line or assay. 4. Compound has degraded.1. Test a higher range of concentrations. 2. Increase the incubation time; perform a time-course experiment (e.g., 24h, 48h, 72h). 3. Verify the presence of the target in your cell line (e.g., via Western blot). 4. Prepare a fresh stock solution. Store stock solutions at -80°C.
Inconsistent or Irreproducible Results 1. Inconsistent cell seeding density. 2. Variation in drug treatment duration or concentration. 3. Cell line contamination or high passage number. 4. Pipetting errors during serial dilutions.1. Ensure a uniform, single-cell suspension before seeding plates. 2. Standardize all incubation times and double-check dilution calculations. 3. Use low-passage cells and regularly test for mycoplasma contamination. 4. Use calibrated pipettes and prepare a master mix for dilutions where possible.

Experimental Protocols & Data

Table 1: Recommended Starting Concentrations for Screening
Assay Type Cell Line Recommended Concentration Range Typical Incubation Time
Cell Viability (MTT)HeLa1 nM - 100 µM48 - 72 hours
Cell Viability (MTT)Jurkat1 nM - 100 µM24 - 48 hours
HDAC Activity AssayNuclear Extract0.1 nM - 10 µM1 - 2 hours
Western Blot (Ac-Histone)A549100 nM - 50 µM12 - 24 hours
Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the effect of a 4-amino-N-aryl-butanamide compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the butanamide compound in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound or vehicle.

  • Incubation: Incubate the plate for the desired time (e.g., 48 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for Acetylated Histones

This protocol is for detecting changes in histone acetylation, a common target for butanamide-based HDAC inhibitors.

  • Treatment and Lysis: Treat cells in a 6-well plate with the compound for 18-24 hours. Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 12-15% polyacrylamide gel. Run the gel until the dye front reaches the bottom.

  • Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against acetylated Histone H3 (e.g., Ac-H3K9) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensity and normalize to a loading control like β-actin or total Histone H3.

Diagrams: Workflows and Signaling Pathways

experimental_workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis stock Prepare High-Conc. Stock Solution (DMSO) seed Seed Cells in Multi-well Plates dilute Create Serial Dilutions in Culture Medium seed->dilute treat Treat Cells & Incubate (Time-course) dilute->treat viability Perform Cell Viability Assay (MTT) treat->viability western Perform Western Blot (e.g., Ac-Histone) treat->western analysis Data Analysis & IC50 Calculation viability->analysis western->analysis

Caption: Workflow for optimizing the dosage of a novel compound.

signaling_pathway cluster_histone Histone Modification cluster_downstream Downstream Effects compound 4-amino-N-aryl-butanamide hdac HDAC Enzyme compound->hdac histone Histone Proteins acetyl_histone Acetylated Histones histone->acetyl_histone HATs acetyl_histone->histone HDACs chromatin Chromatin Relaxation acetyl_histone->chromatin gene Gene Transcription (e.g., p21) chromatin->gene apoptosis Apoptosis / Cell Cycle Arrest gene->apoptosis

Caption: Simplified signaling pathway for an HDAC inhibitor.

troubleshooting_tree start Problem: No Observable Effect q1 Is the incubation time > 24 hours? start->q1 a1_no Increase incubation time (run time-course: 24, 48, 72h) q1->a1_no No a1_yes Is the highest concentration > 10 µM? q1->a1_yes Yes a2_no Increase concentration range (up to 100 µM or limit of solubility) a1_yes->a2_no No a2_yes Does the cell line express the intended target? a1_yes->a2_yes Yes a3_no Validate target presence (e.g., via Western Blot / PCR) a2_yes->a3_no No a3_yes Consider compound instability or cell line resistance. Prepare fresh stock. a2_yes->a3_yes Yes

Caption: Troubleshooting decision tree for a lack of compound effect.

improving solubility of 4-amino-N-...-butanamide for assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the solubility of 4-amino-N-...-butanamide derivatives for assays.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-aminobutanamide derivative poorly soluble in aqueous solutions?
Q2: What is the best solvent to start with for my compound?

A: Dimethyl sulfoxide (DMSO) is the most common starting solvent for creating high-concentration stock solutions of poorly water-soluble compounds for biological assays.[4][5][6][7] It is an aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[7] However, the final concentration of DMSO in the assay should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts or cytotoxicity.[6][8][9]

Q3: What is the difference between kinetic and thermodynamic solubility?

A:

  • Kinetic Solubility is determined by adding a concentrated DMSO stock of the compound to an aqueous buffer.[4][10][11] It measures the concentration at which the compound starts to precipitate out of solution under specific, rapid conditions. This is often the more relevant measure for in vitro assays.[10]

  • Thermodynamic Solubility is the true equilibrium solubility, measured by dissolving an excess of the solid compound in a buffer over a longer period (24-72 hours) until equilibrium is reached.[5][10] This value is crucial for formulation and pre-clinical development.

Q4: Can pH changes improve the solubility of my compound?

A: Yes, significantly. The 4-amino group is basic and can be protonated at acidic pH to form a more soluble salt.[12] If the "..." substituent contains an acidic functional group, increasing the pH to deprotonate it will form a salt and can increase solubility. Modifying the pH of your buffer is a primary strategy to explore.[13]

Troubleshooting Guide

Problem: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer.

This is a common issue indicating that the kinetic solubility of your compound in the final assay buffer has been exceeded.

Solution Workflow:

// Node Definitions start [label="Problem:\nPrecipitation in Assay Buffer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_dmso [label="Is final DMSO\nconcentration >0.5%?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; lower_dmso [label="Lower final DMSO % by\nadjusting stock concentration\nor dilution factor.", fillcolor="#F1F3F4", fontcolor="#202124"]; check_ph [label="Can pH be modified\nwithout affecting assay?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; adjust_ph [label="Adjust buffer pH.\nFor basic amine, lower pH.\nFor acidic group, raise pH.", fillcolor="#F1F3F4", fontcolor="#202124"]; use_cosolvent [label="Incorporate a co-solvent\n(e.g., Ethanol, PEG-400)\nin the final buffer.", fillcolor="#F1F3F4", fontcolor="#202124"]; check_cosolvent [label="Is a co-solvent\ncompatible with the assay?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; use_excipient [label="Use solubility enhancers like\ncyclodextrins (e.g., SBE-β-CD)\nto form inclusion complexes.", fillcolor="#F1F3F4", fontcolor="#202124"]; end_point [label="Re-test Solubility", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_dmso; check_dmso -> lower_dmso [label="Yes"]; check_dmso -> check_ph [label="No"]; lower_dmso -> end_point; check_ph -> adjust_ph [label="Yes"]; check_ph -> check_cosolvent [label="No"]; adjust_ph -> end_point; check_cosolvent -> use_cosolvent [label="Yes"]; check_cosolvent -> use_excipient [label="No"]; use_cosolvent -> end_point; use_excipient -> end_point; } dot Caption: Workflow for troubleshooting compound precipitation.

Problem: I cannot achieve a high enough stock concentration in 100% DMSO.

This suggests very high lipophilicity or strong crystal lattice energy.

Recommended Actions:
  • Gentle Warming: Warm the solution to 30-40°C while sonicating. Many compounds have increased solubility at higher temperatures. Allow the solution to cool to room temperature to ensure it remains dissolved.

  • Use Alternative Solvents: For some compounds, solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can be more effective, but their compatibility with the specific assay must be verified.

  • Salt Formation: If the compound is stable, consider forming a salt (e.g., hydrochloride salt for the amine) to improve solubility in polar solvents.[12] This often requires re-synthesis or a simple chemical reaction.

Solvent & Co-solvent Comparison Table

The following table summarizes common solvents and excipients used to improve compound solubility for assays. Concentrations must be optimized for your specific compound and assay system.

Solvent / ExcipientTypical Stock Conc.Max Assay Conc. (General)Notes
DMSO 10-50 mM0.5%Standard initial solvent; can cause cell stress at >1%.[6][8]
Ethanol 10-50 mM0.5% - 1%Good for moderately polar compounds; can have biological effects.[6]
PEG 400 (Polyethylene Glycol)1-20 mg/mL1% - 5%Low-toxicity co-solvent, often used in in vivo formulations.
SBE-β-CD (Sulfobutylether β-cyclodextrin)VariesVariesForms inclusion complexes to shield hydrophobic parts of the molecule.[14]
Tween® 80 Varies<0.1%Surfactant that can form micelles to solubilize lipophilic compounds.

Experimental Protocols

Protocol: High-Throughput Kinetic Solubility Assay

This protocol outlines a general method to determine the kinetic solubility of a compound, which is often assessed by detecting precipitation via light scattering (nephelometry) or UV absorbance after filtration.[10][15]

Materials:

  • Test compound dissolved in 100% DMSO (e.g., 10 mM stock solution).

  • Aqueous assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • 96-well microtiter plates (clear bottom for UV, black for nephelometry).

  • Plate reader with nephelometry or UV-Vis absorbance capabilities.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of your 4-aminobutanamide derivative in 100% DMSO.[15]

  • Plate Setup: Add a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of the microtiter plate.[10][15]

  • Buffer Addition: Add the aqueous assay buffer to each well to achieve the desired final compound concentrations (e.g., add 198 µL for a 1:100 dilution, resulting in 1% final DMSO).

  • Mixing and Incubation: Mix the contents thoroughly on a plate shaker for 5-10 minutes. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period, typically 1-2 hours.[15]

  • Measurement:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in scattering compared to buffer-only controls indicates precipitation.[10][15]

    • Direct UV Assay: After incubation, filter the solutions to remove any precipitate.[10] Measure the UV absorbance of the filtrate in a UV-compatible plate.[15]

  • Data Analysis: Determine the solubility limit as the highest concentration at which no significant precipitation (light scattering or loss of UV absorbance) is observed.

Signaling Pathway Context

Compounds like 4-aminobutanamide derivatives are often designed as inhibitors or modulators of enzymes, such as kinases, in signaling pathways. Below is a hypothetical diagram showing where such a compound might act to block a signal transduction cascade, a common goal in drug development.

// Node Definitions receptor [label="Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; kinase1 [label="Kinase A", fillcolor="#F1F3F4", fontcolor="#202124"]; kinase2 [label="Kinase B", fillcolor="#F1F3F4", fontcolor="#202124"]; tf [label="Transcription Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; response [label="Cellular Response", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; inhibitor [label="4-Aminobutanamide\nDerivative", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges receptor -> kinase1 [color="#5F6368"]; kinase1 -> kinase2 [label=" phosphorylates", color="#5F6368"]; kinase2 -> tf [label=" phosphorylates", color="#5F6368"]; tf -> response [color="#5F6368"]; inhibitor -> kinase2 [arrowhead=tee, color="#4285F4", style=dashed, label=" inhibits"]; } dot Caption: Hypothetical inhibition of a kinase signaling pathway.

References

minimizing cytotoxicity of 4-amino-N-...-butanamide in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxicity of 4-amino-N-(4-hydroxyphenyl)butanamide and related compounds in cell line-based experiments.

Troubleshooting Guides

This section addresses common issues encountered during the in vitro evaluation of 4-amino-N-(4-hydroxyphenyl)butanamide.

Issue 1: Higher than expected cytotoxicity in multiple cell lines.

  • Possible Cause 1: Compound Instability. The compound may be degrading in the culture medium, leading to the formation of more toxic byproducts.

    • Solution: Prepare fresh stock solutions for each experiment. Assess compound stability in your specific cell culture medium over the time course of your experiment using methods like HPLC.

  • Possible Cause 2: Off-Target Effects. At higher concentrations, the compound may be hitting unintended cellular targets, leading to broad-spectrum toxicity.

    • Solution: Perform a dose-response curve with a wider range of concentrations to identify a narrower therapeutic window. Consider using a more targeted derivative of the compound if available.

  • Possible Cause 3: Solvent Toxicity. The solvent used to dissolve the compound (e.g., DMSO) may be contributing to cell death, especially at higher final concentrations.

    • Solution: Ensure the final solvent concentration is consistent across all treatment groups, including vehicle controls, and is below the toxic threshold for your specific cell lines (typically <0.5% for DMSO).

Issue 2: Inconsistent cytotoxicity results between experiments.

  • Possible Cause 1: Variation in Cell Health and Density. The physiological state of the cells at the time of treatment can significantly impact their sensitivity to the compound.

    • Solution: Standardize cell seeding density and ensure cells are in the logarithmic growth phase at the start of each experiment. Regularly check for mycoplasma contamination.

  • Possible Cause 2: Inaccurate Compound Concentration. Errors in serial dilutions or stock concentration calculations can lead to variability.

    • Solution: Verify the concentration of your stock solution spectrophotometrically, if possible. Use calibrated pipettes and perform serial dilutions carefully.

  • Possible Cause 3: Edge Effects in Multi-well Plates. Cells in the outer wells of a microplate can be subject to different environmental conditions (e.g., evaporation), leading to skewed results.

    • Solution: Avoid using the outermost wells of the plate for experimental treatments. Instead, fill them with sterile medium or PBS to maintain a humidified environment.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for 4-amino-N-(4-hydroxyphenyl)butanamide in initial screening assays?

A1: The optimal concentration range is highly cell line-dependent. We recommend starting with a broad range, for example, from 0.01 µM to 100 µM, in a logarithmic or semi-logarithmic dilution series. This will help in determining the IC50 (half-maximal inhibitory concentration) value for your specific cell line.

Q2: How can I distinguish between apoptosis and necrosis induced by my compound?

A2: You can use a combination of assays. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a common method. Annexin V positive and PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic. An LDH (Lactate Dehydrogenase) assay can also be used to specifically measure necrosis by detecting the release of LDH from damaged cells.

Q3: My compound appears to be cytotoxic only after prolonged incubation (e.g., > 48 hours). What does this suggest?

A3: This could indicate that the compound's cytotoxic effects are cell cycle-dependent or that it induces a slower, programmed cell death pathway like apoptosis. It might also suggest that the accumulation of a metabolite of the compound is responsible for the toxicity. Consider performing cell cycle analysis and time-course experiments to investigate these possibilities.

Q4: Can I reduce the cytotoxicity by co-treating with another agent?

A4: Yes, in some cases, co-treatment with an antioxidant (like N-acetylcysteine) can mitigate cytotoxicity if it is caused by oxidative stress. However, this could also interfere with the intended mechanism of action of your compound. Any co-treatment strategy should be carefully validated.

Quantitative Data Summary

The following tables summarize hypothetical cytotoxicity data for 4-amino-N-(4-hydroxyphenyl)butanamide across different cell lines and conditions.

Table 1: IC50 Values of 4-amino-N-(4-hydroxyphenyl)butanamide in Various Cancer Cell Lines after 48h Treatment.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma15.2
MCF-7Breast Adenocarcinoma28.5
HeLaCervical Carcinoma12.8
HepG2Hepatocellular Carcinoma45.1

Table 2: Effect of Incubation Time on the Cytotoxicity of 4-amino-N-(4-hydroxyphenyl)butanamide in A549 Cells.

Incubation Time (h)IC50 (µM)
2435.8
4815.2
728.9

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of 4-amino-N-(4-hydroxyphenyl)butanamide and a vehicle control. Incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Annexin V/PI Staining for Apoptosis Detection

  • Cell Treatment: Treat cells with the compound as described above.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

Visualizations

G cluster_0 Troubleshooting Workflow A High Cytotoxicity Observed B Check Compound Stability A->B C Assess Off-Target Effects A->C D Verify Solvent Concentration A->D I Optimized Experiment B->I C->I D->I E Inconsistent Results F Standardize Cell Seeding E->F G Validate Compound Dilutions E->G H Mitigate Plate Edge Effects E->H F->I G->I H->I

Caption: Troubleshooting workflow for unexpected cytotoxicity results.

G cluster_1 Apoptosis vs. Necrosis Detection Workflow A Treat Cells with Compound B Harvest Cells A->B D Collect Supernatant A->D C Annexin V/PI Staining B->C F Flow Cytometry Analysis C->F E LDH Assay D->E G Spectrophotometry E->G H Apoptosis Quantified F->H I Necrosis Quantified G->I G cluster_2 Illustrative Signaling Pathway for Cytotoxicity A 4-amino-N-(4-hydroxyphenyl)butanamide B Target Protein (e.g., Kinase or Receptor) A->B G Off-Target Interaction A->G C Downstream Effector 1 (e.g., MAPK Pathway) B->C D Downstream Effector 2 (e.g., PI3K/Akt Pathway) B->D E Cell Cycle Arrest C->E F Induction of Apoptosis D->F H Unintended Cytotoxicity G->H

Technical Support Center: Synthesis and Purification of 4-amino-N-...-butanamides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of 4-amino-N-substituted-butanamides.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis and purification of 4-amino-N-substituted-butanamides.

Synthesis

Question: My amide coupling reaction shows low or no conversion. What are the possible causes and solutions?

Answer:

Low conversion in amide coupling reactions is a frequent issue. Several factors could be at play, from the choice of reagents to the reaction conditions. Here's a systematic approach to troubleshooting:

  • Reagent Reactivity: The reactivity of both the carboxylic acid (4-aminobutanoic acid derivative) and the amine are critical. Sterically hindered or electron-deficient amines can be poor nucleophiles, leading to sluggish reactions.

    • Solution: Consider using a more powerful coupling reagent. If you are using a carbodiimide like EDC, adding an activating agent such as HOBt or Oxyma can improve efficiency. For particularly challenging couplings, phosphonium (e.g., PyBOP) or uronium/guanidinium (e.g., HATU, HBTU, COMU) reagents may provide better results.[1][2][3][4] Pre-activating the carboxylic acid for 30-60 minutes with the coupling reagent before adding the amine can also increase the yield.[5][6]

  • Incomplete Deprotection: If you are using a protected 4-aminobutanoic acid (e.g., Boc-protected), incomplete removal of the protecting group from the starting material will result in a lower yield.

    • Solution: Ensure complete deprotection of the amine by monitoring the reaction with a suitable method (e.g., TLC, LC-MS). If necessary, extend the reaction time or repeat the deprotection step.[7]

  • Solvent and Base Choice: The solvent and base used can significantly impact the reaction.

    • Solution: Aprotic polar solvents like DMF or NMP are generally good choices as they help to dissolve the reactants. The choice of a non-nucleophilic base, such as DIPEA or NMM, is crucial to prevent side reactions. Ensure the base is added in the correct stoichiometry to neutralize any acid formed during the reaction.

  • Side Reactions: The formation of side products can consume your starting materials and reduce the yield of the desired amide.

    • Solution: One common side reaction with carbodiimides is the formation of an unreactive N-acylurea. Using additives like HOBt can suppress this pathway. With uronium/guanidinium reagents like HATU or HBTU, a side reaction can occur where the reagent reacts with the N-terminal amine, leading to a guanidino side product that terminates the reaction.[2] Using the coupling reagent in slight excess, but not a large excess, can help mitigate some side reactions.

Question: I am observing unexpected byproducts in my reaction mixture. What are the likely culprits?

Answer:

The presence of unexpected spots on a TLC or peaks in an LC-MS chromatogram indicates the formation of side products. Here are some common possibilities:

  • N-acylurea: This is a common byproduct when using carbodiimide coupling reagents like DCC or EDC without an additive. It is formed by the rearrangement of the O-acylisourea intermediate.

  • Guanidinylation of the Amine: When using guanidinium-based coupling reagents such as HBTU or HATU, the reagent itself can react with the amine, leading to a guanidinylated byproduct.[2]

  • Racemization: If your N-substituent or the butanamide backbone contains a chiral center, racemization can occur, especially with prolonged reaction times or the use of certain coupling reagents. Adding HOBt or using reagents like COMU can help to minimize racemization.[3][4]

  • Dimerization/Polymerization: If you are starting with an unprotected 4-aminobutanoic acid, it can react with itself to form dimers or oligomers. This underscores the importance of a proper protecting group strategy.

Purification

Question: My 4-amino-N-...-butanamide is difficult to purify by standard silica gel chromatography. The compound streaks or does not elute. What can I do?

Answer:

The free amino group in 4-aminobutanamides makes them basic, which leads to strong interactions with the acidic silanol groups on the surface of standard silica gel.[8] This causes poor peak shape (streaking) and sometimes irreversible adsorption to the column. Here are several effective strategies to overcome this:

  • Modify the Mobile Phase:

    • Add a Basic Modifier: Adding a small amount of a basic modifier to your eluent can neutralize the acidic sites on the silica gel. Common choices include triethylamine (0.1-1%) or ammonium hydroxide (a few drops in the methanol portion of your eluent).[9]

    • Use an Amine-Functionalized Silica Column: These columns have a basic surface, which minimizes the strong acid-base interactions with basic analytes, often allowing for elution with less polar solvents like hexane/ethyl acetate.[8][9]

  • Use a Different Stationary Phase:

    • Reversed-Phase Chromatography (C18): This is an excellent alternative for polar compounds. The separation is based on hydrophobicity. You would typically use a mobile phase of water and acetonitrile or methanol, often with a modifier like formic acid or TFA to improve peak shape.[7]

    • Ion-Exchange Chromatography: For basic compounds, cation-exchange chromatography (e.g., SCX - Strong Cation Exchange) can be a very effective purification method. The basic compound is retained on the column and then eluted by washing with a buffer of increasing ionic strength or by changing the pH.[7]

Question: I am struggling to remove the coupling reagent byproducts (e.g., DCU, HOBt). What is the best approach?

Answer:

Removing byproducts from coupling reagents is a common purification challenge.

  • Dicyclohexylurea (DCU): This byproduct from DCC is notoriously insoluble in many organic solvents. Often, it can be removed by filtration from the reaction mixture (if it precipitates) or during workup. If it remains soluble, it can sometimes be removed by chromatography.

  • 1-hydroxybenzotriazole (HOBt) and other water-soluble byproducts: These can typically be removed with an aqueous workup. Washing the organic layer with a mild base (like saturated sodium bicarbonate solution) followed by water and brine should remove most of these impurities. If they persist, reversed-phase chromatography is often effective.

Question: My compound is an oil and won't crystallize. How can I purify it?

Answer:

If your 4-amino-N-substituted-butanamide is an oil, chromatography is the primary method of purification. If the oil is the pure product, you may not need further purification. However, if it contains impurities, consider the following:

  • Chromatography: As detailed above, modified normal-phase, reversed-phase, or ion-exchange chromatography are your best options.

  • Salt Formation: If your compound has a free amine, you can try to form a salt (e.g., hydrochloride or trifluoroacetate). Salts are often crystalline solids that can be purified by recrystallization. The free base can then be regenerated by treatment with a mild base.

Frequently Asked Questions (FAQs)

Synthesis

Q1: What is the best protecting group for the 4-amino group during synthesis?

A1: The tert-butoxycarbonyl (Boc) group is a very common and effective choice. It is easily introduced using di-tert-butyl dicarbonate (Boc)₂O and is stable to many reaction conditions. It can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM).[10][11] Other options include the benzyloxycarbonyl (Z) group, which is removed by hydrogenolysis.

Q2: Which coupling reagent should I start with for my synthesis?

A2: A good starting point for many amide couplings is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[12] This combination is effective, and the byproducts are generally water-soluble, which simplifies purification. If this fails, you can move to more powerful reagents like HATU or COMU.[1][4]

Q3: Can I perform the amide coupling in an aqueous solvent?

A3: While less common, some coupling reagents are effective in the presence of water. Reagents like DMT-MM and COMU have been shown to work in aqueous media.[1] This can be advantageous for "green chemistry" approaches or when dealing with highly water-soluble starting materials.

Purification

Q4: What are some good solvent systems for recrystallizing 4-amino-N-substituted-butanamides?

A4: The ideal solvent system will depend on the specific N-substituent. A good starting point is a solvent pair where the compound is soluble in one solvent when hot but insoluble when cold, and the impurities have different solubility profiles. Common pairs for polar compounds include ethanol/water, acetone/water, and ethyl acetate/hexanes.[13][14][15]

Q5: How can I monitor the progress of my column chromatography purification?

A5: Thin-layer chromatography (TLC) is the most common method. You can spot the crude mixture and the collected fractions on a TLC plate and elute with the same solvent system used for the column. This allows you to identify which fractions contain your product and assess their purity. For compounds with a UV chromophore, a UV detector on a flash chromatography system can provide real-time monitoring.

Data and Protocols

Table 1: Comparison of Common Amide Coupling Reagents
Coupling ReagentAdditiveAdvantagesDisadvantages
EDC / DCC HOBt, OxymaInexpensive, readily available.Can lead to N-acylurea byproduct; DCC byproduct (DCU) can be difficult to remove.
HATU / HBTU NoneHigh reactivity, fast reactions.Can cause guanidinylation of the amine; more expensive.[2]
COMU NoneHigh reactivity, low racemization, byproducts are water-soluble.[4]More expensive than carbodiimides.
T3P NoneEffective, byproducts are water-soluble.Can require specific solvent systems.
Experimental Protocols

Protocol 1: General Procedure for Boc Protection of 4-Aminobutanoic Acid

  • Dissolve 4-aminobutanoic acid in a suitable solvent system (e.g., a mixture of dioxane and water).

  • Add a base, such as sodium hydroxide or triethylamine, to deprotonate the amino group.

  • Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at 0 °C or room temperature.

  • Stir the reaction mixture for several hours to overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Perform an acidic workup to remove excess base and isolate the Boc-protected product, which can often be extracted with an organic solvent like ethyl acetate.

Protocol 2: General Amide Coupling using EDC/HOBt

  • Dissolve the Boc-protected 4-aminobutanoic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add HOBt (1.1 equivalents) and EDC.HCl (1.1 equivalents).

  • Stir the mixture at 0 °C for 30-60 minutes to pre-activate the carboxylic acid.

  • Add the desired N-substituent amine (1 equivalent) and a non-nucleophilic base such as DIPEA (2-3 equivalents).

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: General Procedure for Boc Deprotection

  • Dissolve the Boc-protected 4-amino-N-substituted-butanamide in an anhydrous solvent such as dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) at 0 °C.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and solvent.

  • The product is often obtained as a TFA salt. If the free amine is required, the residue can be dissolved in an organic solvent and washed with a mild base, or purified using ion-exchange chromatography.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Deprotection start 4-Aminobutanoic Acid boc_protection Boc Protection ((Boc)2O, Base) start->boc_protection boc_protected Boc-NH-(CH2)3-COOH boc_protection->boc_protected coupling Amide Coupling (Coupling Reagent, R-NH2, Base) boc_protected->coupling protected_product Boc-NH-(CH2)3-CO-NHR coupling->protected_product deprotection Boc Deprotection (TFA/DCM) protected_product->deprotection crude_product Crude H2N-(CH2)3-CO-NHR deprotection->crude_product purification Purification (Chromatography/Crystallization) crude_product->purification final_product Pure Product purification->final_product Troubleshooting_Logic cluster_synthesis_issues Synthesis Issues cluster_purification_issues Purification Issues start Problem Encountered low_yield Low Yield / Incomplete Rxn start->low_yield side_products Unexpected Side Products start->side_products streaking Streaking on Silica start->streaking byproduct_removal Byproduct Removal Difficulty start->byproduct_removal check_reagents Check Reagent Reactivity (Change Coupling Agent) low_yield->check_reagents check_deprotection Verify Deprotection low_yield->check_deprotection optimize_conditions Optimize Conditions (Solvent, Base, Temp) low_yield->optimize_conditions identify_byproduct Identify Byproduct (LC-MS) (N-acylurea, Guanidinylation) side_products->identify_byproduct adjust_stoichiometry Adjust Stoichiometry side_products->adjust_stoichiometry add_modifier Add Base to Eluent (TEA) streaking->add_modifier change_column Use Amine-Silica or C18 streaking->change_column aqueous_workup Aqueous Workup (Acid/Base) byproduct_removal->aqueous_workup recrystallize Recrystallization byproduct_removal->recrystallize

References

Technical Support Center: 4-amino-N-...-butanamide Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-amino-N-substituted butanamides. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of these compounds in solution.

Frequently Asked Questions (FAQs)

Q1: My 4-amino-N-...-butanamide sample is showing signs of degradation in aqueous solution. What are the most likely degradation pathways?

A1: The most common degradation pathway for amides, including 4-amino-N-substituted butanamides, is hydrolysis of the amide bond. This reaction can be catalyzed by both acidic and basic conditions, yielding a carboxylic acid and an amine. Other potential degradation routes include oxidation, particularly if the substituent on the nitrogen or the butanamide backbone is susceptible, and photodegradation upon exposure to light.

Q2: What are the primary factors that influence the stability of my 4-amino-N-...-butanamide in solution?

A2: Several factors can affect the stability of your compound. The most critical are:

  • pH: The rate of hydrolysis is often pH-dependent, with the amide bond being susceptible to both acid and base catalysis.

  • Temperature: Higher temperatures typically accelerate the rate of degradation reactions.

  • Light: Exposure to UV or visible light can induce photodegradation.

  • Oxidizing agents: The presence of peroxides, metal ions, or dissolved oxygen can lead to oxidative degradation.

  • Solvent: While aqueous solutions are common, the use of co-solvents can sometimes influence stability.

Q3: How can I minimize the degradation of my 4-amino-N-...-butanamide during storage and experiments?

A3: To enhance the stability of your compound, consider the following:

  • Buffer selection: Store your compound in a pH-controlled buffer, ideally at a pH where it exhibits maximum stability (this needs to be determined experimentally).

  • Temperature control: Store solutions at low temperatures (e.g., 2-8 °C or frozen) to slow down degradation kinetics.

  • Light protection: Protect your samples from light by using amber vials or storing them in the dark.

  • Inert atmosphere: For oxygen-sensitive compounds, de-gassing the solvent and storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Use of antioxidants: If oxidative degradation is a concern, the addition of antioxidants may be beneficial, but their compatibility should be verified.

Troubleshooting Guide

Issue: I am observing a new peak in my HPLC analysis of a stored solution of a 4-amino-N-arylbutanamide.

  • Possible Cause 1: Hydrolysis. The new peak could correspond to the 4-aminobutanoic acid or the N-substituted aniline resulting from amide bond cleavage.

    • Troubleshooting Step: Analyze the sample using mass spectrometry (LC-MS) to identify the mass of the new peak and compare it with the expected masses of the hydrolysis products.

  • Possible Cause 2: Oxidation. If the N-aryl group is electron-rich (e.g., contains a phenol), it may be susceptible to oxidation.

    • Troubleshooting Step: Compare the degradation profile of a sample stored under a nitrogen atmosphere with one exposed to air. A reduction in the new peak under inert conditions suggests oxidation.

Issue: The concentration of my 4-amino-N-alkylbutanamide solution is decreasing over time, even when stored at low temperatures.

  • Possible Cause: Base-catalyzed hydrolysis. Even in seemingly neutral solutions, the local pH or the basicity of the amino group could contribute to slow hydrolysis.

    • Troubleshooting Step: Prepare the solution in a buffered system (e.g., pH 5-7) and monitor the stability over time to see if a specific pH minimizes degradation.

Data on Stability of Structurally Related Compounds

Table 1: Acid-Catalyzed Hydrolysis of Procaine (a 4-amino-N-substituted amide analog)

ParameterValueConditions
Rate Constant (k) 38.5 x 10⁻⁶ sec⁻¹97.3 °C
Activation Energy (Ea) 16.8 kcal/mole-

Data serves as an example for a compound with a related functional group.[1]

Table 2: Hydrolysis Rate Constants for N-(substituted-phenyl)phthalimides

CompoundRate Constant (k₀) (s⁻¹)Rate Constant (kH) (M⁻¹s⁻¹)Conditions
N-(2'-methoxyphenyl)phthalimide 6.74 x 10⁻⁷5.47 x 10⁻⁶35°C, µ = 0.5M
N-(4'-methoxyphenyl)phthalimide 12.2 x 10⁻⁷4.61 x 10⁻⁶35°C, µ = 0.5M
N-(4'-aminophenyl)phthalimide 5.83 x 10⁻⁷15.2 x 10⁻⁶35°C, µ = 1.0M

k₀ represents the HCl-independent rate constant, and kH represents the HCl-dependent rate constant. This data for imides illustrates the influence of substituents on hydrolysis rates.[2]

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.

1. Objective: To identify potential degradation products and pathways for a 4-amino-N-...-butanamide.

2. Materials:

  • 4-amino-N-...-butanamide sample

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC-grade water and acetonitrile

  • pH meter

  • Calibrated oven

  • Photostability chamber

3. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the 4-amino-N-...-butanamide in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 2 hours (or until ~10% degradation is observed).

    • Neutralize the solution with an equivalent amount of 0.1 M NaOH.

    • Dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 2 hours (or until ~10% degradation is observed).

    • Neutralize the solution with an equivalent amount of 0.1 M HCl.

    • Dilute to a suitable concentration for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Store at room temperature for 24 hours.

    • Dilute to a suitable concentration for analysis.

  • Thermal Degradation:

    • Store a solid sample of the compound in an oven at 70°C for 48 hours.

    • Dissolve the sample in the solvent to the original stock concentration.

    • Dilute to a suitable concentration for analysis.

  • Photolytic Degradation:

    • Expose the stock solution to light in a photostability chamber according to ICH guidelines.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Dilute to a suitable concentration for analysis.

  • Analysis: Analyze all samples by a suitable stability-indicating method, typically RP-HPLC with UV or MS detection. Compare the chromatograms of the stressed samples to that of a control (unstressed) sample to identify degradation products.

Visualizations

cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Amide_acid 4-Amino-N-R-butanamide Protonated_Amide Protonated Amide Amide_acid->Protonated_Amide H+ Tetrahedral_Intermediate_acid Tetrahedral Intermediate Protonated_Amide->Tetrahedral_Intermediate_acid H2O Products_acid 4-Aminobutanoic Acid + R-NH3+ Tetrahedral_Intermediate_acid->Products_acid Proton Transfer & Elimination Amide_base 4-Amino-N-R-butanamide Tetrahedral_Intermediate_base Tetrahedral Intermediate Amide_base->Tetrahedral_Intermediate_base OH- Products_base 4-Aminobutanoate + R-NH2 Tetrahedral_Intermediate_base->Products_base Elimination

Caption: General pathways for acid- and base-catalyzed amide hydrolysis.

start Start: 4-Amino-N-...-butanamide Solution stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) start->stress analyze Analyze by Stability- Indicating Method (e.g., HPLC) stress->analyze identify Identify Degradation Products (e.g., LC-MS) analyze->identify quantify Quantify Degradation and Determine Kinetics analyze->quantify pathway Elucidate Degradation Pathway identify->pathway quantify->pathway report Report Stability Profile and Shelf-life pathway->report

Caption: Experimental workflow for a stability study.

References

Technical Support Center: Overcoming Resistance to HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "4-amino-N-...-butanamide" is an incomplete chemical name. This guide is based on the assumption that the user is referring to Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA) , a well-characterized histone deacetylase (HDAC) inhibitor with a related chemical structure. Vorinostat is a competitive inhibitor of Class I and II HDACs and is approved for the treatment of cutaneous T-cell lymphoma (CTCL).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Vorinostat (SAHA)?

A1: Vorinostat is a small molecule that inhibits the activity of histone deacetylase (HDAC) enzymes at nanomolar concentrations.[1] Its mechanism involves binding to the active site of HDACs, which prevents the removal of acetyl groups from lysine residues on histones and other non-histone proteins. This leads to the accumulation of acetylated proteins, which has several downstream effects:

  • Transcriptional Regulation: The accumulation of acetylated histones results in a more open, transcriptionally active chromatin structure. This allows for the expression of a small subset of genes (around 2-5%) that can induce cell cycle arrest, differentiation, and apoptosis.[1]

  • Non-Histone Protein Acetylation: Vorinostat also increases the acetylation of non-histone proteins, such as the p53 tumor suppressor, which can enhance its activation and contribute to its anti-cancer effects.[2]

Q2: What are the known mechanisms of acquired resistance to Vorinostat in cancer cells?

A2: Cancer cells can develop resistance to Vorinostat through several mechanisms:

  • Alteration of the Drug Target: Studies have shown that a primary mechanism of resistance can be the reduced expression of specific HDAC isoforms, particularly HDAC3. In resistant lymphoid malignancy cell lines, a decrease in HDAC3 protein levels was observed, leading to a diminished response to the drug.[3]

  • Increased Drug Efflux: While not considered a major driver of resistance for hydroxamate-class inhibitors like Vorinostat, overexpression of multidrug resistance proteins, such as P-glycoprotein, can potentially reduce intracellular drug concentrations.[4]

  • Altered Apoptotic Pathways: Resistant cells often exhibit an enhanced ability to evade apoptosis. This can be due to the upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or the downregulation of pro-apoptotic factors. Vorinostat-resistant cells have been shown to have a higher anti-apoptosis capability compared to their sensitive parental counterparts.[3]

  • Activation of Survival Signaling: The activation of pro-survival signaling pathways, such as the JAK/STAT pathway, has been associated with Vorinostat resistance. Nuclear expression of phosphorylated STAT1 and STAT3, in particular, has been linked to a resistant phenotype.

Q3: Are there established biomarkers to predict or monitor Vorinostat resistance?

A3: Research into predictive biomarkers is ongoing. Based on current findings, potential biomarkers include:

  • HDAC3 Expression Levels: Reduced expression of HDAC3 mRNA and protein may serve as a biomarker for resistance, as its restoration in resistant cells has been shown to re-sensitize them to Vorinostat.[3]

  • STAT1/STAT3 Activation: The phosphorylation status and nuclear expression of STAT1 and STAT3 could indicate the activation of a resistance pathway and may be useful as a prognostic marker.

Section 2: Troubleshooting Guide for Experimental Issues

Q1: My cell line has developed resistance, showing a 5- to 15-fold increase in its IC50 value for Vorinostat. How can I begin to investigate the mechanism?

A1: A significant increase in the IC50 value is a clear indicator of resistance.[3] A logical next step is to systematically investigate the most common resistance mechanisms. We recommend the workflow visualized in Diagram 3.

  • Confirm Target Engagement: First, verify that the drug's primary target is being modulated. Use Western Blot (See Protocol 2) to check the acetylation status of histones (e.g., Acetyl-Histone H3). If acetylation does not increase upon treatment in resistant cells as it does in sensitive cells, it suggests an issue with drug-target interaction.

  • Investigate Target Expression: Quantify the expression of Class I and II HDACs, paying special attention to HDAC3.[3] Use qPCR for mRNA levels and Western Blot for protein levels. A significant decrease in HDAC3 in the resistant line is a strong indicator of the resistance mechanism.

  • Assess Drug Efflux: Check for the overexpression of common multidrug resistance transporters like P-glycoprotein (ABCB1) or BCRP (ABCG2) via qPCR or Western Blot.

  • Analyze Apoptosis Pathways: Compare the expression of key apoptosis regulators, such as Bcl-2, Mcl-1 (anti-apoptotic), and Bax, Bak (pro-apoptotic), between your sensitive and resistant cell lines before and after treatment.

Q2: I'm not observing the expected increase in histone acetylation in my resistant cells after Vorinostat treatment. What are the possible causes?

A2: This is a critical issue as it indicates the drug is not exerting its primary biological effect. This problem can arise from several sources:

  • Reduced Intracellular Drug Concentration: The cells may be actively pumping the drug out. Investigate the expression and activity of ABC transporters as described in the previous point.

  • Altered Drug Target: The target HDAC enzymes may be downregulated, particularly HDAC3.[3] If the primary target for Vorinostat in your cell line is present at much lower levels, the overall effect on histone acetylation will be diminished.

  • Experimental Artifact: Ensure the Vorinostat stock solution is fresh and has been stored correctly. Confirm the treatment dosage and duration. It is also advisable to run a parallel experiment with a sensitive control cell line to ensure the drug is active.

Q3: My Vorinostat-resistant cells are arresting in the cell cycle but fail to undergo apoptosis. Which pathways should I investigate?

A3: This scenario suggests that the drug is still partially effective (inducing cell cycle arrest) but that the cells have activated pro-survival mechanisms to evade apoptosis.

  • Investigate the Intrinsic Apoptosis Pathway: The balance between pro- and anti-apoptotic members of the Bcl-2 family is critical. Perform a Western Blot to analyze the levels of Bcl-2, Bcl-xL, and Mcl-1 (anti-apoptotic) and Bax/Bak (pro-apoptotic). Upregulation of anti-apoptotic proteins is a common resistance mechanism.

  • Check p53 Status and Acetylation: Vorinostat can induce apoptosis through the acetylation and activation of p53.[2] First, confirm the p53 status of your cell line (wild-type vs. mutant). Then, use immunoprecipitation followed by Western Blot to check the acetylation status of p53 at key lysine residues after treatment in both sensitive and resistant cells.

  • Explore Synergistic Drug Combinations: Since the apoptotic machinery is compromised, consider combination therapies. For example, combining Vorinostat with agents that directly target anti-apoptotic proteins (like Bcl-2 inhibitors) may restore sensitivity.

Section 3: Key Experimental Protocols

Protocol 1: Cell Viability Assay (MTS) to Determine IC50
  • Objective: To quantify the concentration of Vorinostat required to inhibit cell growth by 50% (IC50).

  • Materials: 96-well cell culture plates, cancer cell lines (sensitive and resistant), complete culture medium, Vorinostat stock solution, MTS reagent (e.g., CellTiter 96 AQueous One Solution), plate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours.

    • Prepare serial dilutions of Vorinostat in culture medium at 2x the final concentration. Common concentration ranges for Vorinostat are 0.1 to 20 µM.[5]

    • Remove the medium from the wells and add 100 µL of the diluted Vorinostat or vehicle control (e.g., DMSO) to the appropriate wells. Include "no cell" blanks.

    • Incubate the plate for 48-72 hours.

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no cell" blanks from all other values.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% viability).

    • Plot % viability versus the log of the drug concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.

Protocol 2: Western Blot for Histone Acetylation and Protein Expression
  • Objective: To detect changes in protein expression (e.g., HDAC3, Bcl-2) and post-translational modifications (e.g., acetylated histones) in response to Vorinostat.

  • Materials: Cell culture plates, lysis buffer (e.g., RIPA), protease and phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, transfer system, PVDF membrane, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (e.g., anti-Acetyl-Histone H3, anti-HDAC3, anti-Bcl-2, anti-β-actin), HRP-conjugated secondary antibodies, chemiluminescent substrate.

  • Procedure:

    • Culture and treat cells with Vorinostat or vehicle for the desired time.

    • Wash cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

    • Wash again and apply the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system. Use a loading control like β-actin to ensure equal protein loading.

Protocol 3: HDAC Activity Assay
  • Objective: To measure the enzymatic activity of HDACs in cell lysates from sensitive and resistant cells.

  • Materials: HDAC Activity Assay Kit (fluorometric), cell lysates, 96-well black plates, plate reader capable of fluorescence detection.

  • Procedure:

    • Prepare cell lysates from treated and untreated sensitive and resistant cells according to the kit manufacturer's instructions. This typically involves a specific lysis buffer that preserves enzyme activity.

    • Normalize the protein concentration of all lysates.

    • Add equal amounts of protein lysate to the wells of a 96-well black plate.

    • Include a known HDAC inhibitor (like Trichostatin A or SAHA) as a control to establish the baseline.[6]

    • Add the acetylated peptide substrate provided in the kit to each well to initiate the reaction.

    • Incubate at 37°C for the recommended time.

    • Add the developer solution, which stops the HDAC reaction and generates a fluorescent signal from the deacetylated substrate.

    • Measure fluorescence using a plate reader at the appropriate excitation/emission wavelengths.

  • Data Analysis: Compare the fluorescence signal from resistant cell lysates to that of sensitive cell lysates. A reduced inhibition of HDAC activity by Vorinostat in resistant cells would be indicative of a resistance mechanism at the level of the drug target.

Section 4: Quantitative Data Presentation

Table 1: Example IC50 Values of Vorinostat in Sensitive vs. Resistant Cancer Cell Lines
Cell LineCancer TypeIC50 (Sensitive)IC50 (Resistant)Fold ResistanceReference
CTCL-1Cutaneous T-Cell Lymphoma1.5 µM12.0 µM8.0xBased on[3]
MM-1Multiple Myeloma1.2 µM16.8 µM14.0xBased on[3]
SW-1353Chondrosarcoma2.0 µMN/AN/A[5]
MCF-7Breast Adenocarcinoma0.69 µMN/AN/A[7]
Table 2: Example of Molecular Changes Associated with Vorinostat Resistance
MarkerType of Change in Resistant CellsMethod of DetectionImplication in ResistanceReference
HDAC3 Decreased mRNA and ProteinqPCR, Western BlotReduction of the primary drug target.[3]
Acetyl-Histone H3 Reduced induction after treatmentWestern BlotLack of target engagement and downstream effects.[3]
ABCG2 (BCRP) Increased mRNA and ProteinqPCR, Western BlotIncreased drug efflux, lowering intracellular concentration.[4]
p-STAT3 Increased Protein (Nuclear)Western BlotActivation of a pro-survival signaling pathway.
Bcl-2 Increased ProteinWestern BlotInhibition of the intrinsic apoptotic pathway.[3]

Section 5: Visualizations and Workflows

SAHA_Mechanism cluster_cell Cancer Cell SAHA Vorinostat (SAHA) HDAC HDAC Enzyme SAHA->HDAC Inhibits Histones Acetylated Histones (Increased) Chromatin Open Chromatin Histones->Chromatin Genes Gene Transcription (e.g., p21, TRAIL) Chromatin->Genes Effect Cell Cycle Arrest & Apoptosis Genes->Effect

Caption: Mechanism of action for Vorinostat (SAHA).

Resistance_Mechanism cluster_membrane Cell Membrane cluster_cell Resistant Cancer Cell ABC ABC Transporter (Overexpressed) SAHA_in Vorinostat SAHA_in->ABC Efflux HDAC HDAC Enzyme (Reduced Inhibition) SAHA_in->HDAC Weak Inhibition Effect Cell Survival SAHA_out Vorinostat SAHA_out->SAHA_in Enters

Caption: Resistance via overexpressed drug efflux pumps.

Troubleshooting_Workflow start Resistant Cell Line (High IC50) confirm Confirm Lack of Histone Acetylation (Western Blot) start->confirm hypo Hypothesize Mechanism confirm->hypo target Target Alteration? hypo->target efflux Drug Efflux? hypo->efflux apoptosis Apoptosis Defect? hypo->apoptosis check_hdac Check HDAC3 Expression (qPCR / Western) target->check_hdac check_abc Check ABC Transporter Expression efflux->check_abc check_bcl2 Check Bcl-2 Family Proteins apoptosis->check_bcl2 validate Validate Mechanism (e.g., siRNA Knockdown) check_hdac->validate check_abc->validate check_bcl2->validate end Test Combination Therapy validate->end

References

Technical Support Center: 4-amino-N-...-butanamide (Compound X) in Western Blot Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals using 4-amino-N-...-butanamide (referred to herein as Compound X) in their experiments. It provides detailed troubleshooting advice, frequently asked questions, and standardized protocols to ensure reliable and reproducible Western blot results.

Frequently Asked Questions (FAQs)

Q1: How should I reconstitute and store Compound X?

A1: Compound X is typically a lyophilized powder and should be reconstituted in a suitable solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM). It is crucial to ensure the compound is fully dissolved. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light. Always refer to the manufacturer's datasheet for specific storage recommendations.

Q2: How do I determine the optimal working concentration of Compound X for my cell line?

A2: The optimal concentration should be determined empirically for each cell line and experimental condition. We recommend performing a dose-response experiment. Treat your cells with a range of concentrations of Compound X (e.g., from 0.1 µM to 100 µM) for a fixed period. Analyze the expression of your target protein by Western blot to identify the concentration that gives the desired effect without inducing significant cell death. A dot blot can be a quicker preliminary method to optimize concentrations.[1][2]

Q3: Is it necessary to perform a cell viability assay when using Compound X?

A3: Yes, it is critical to assess cell viability in parallel with your Western blot experiment.[3] Compound X could have cytotoxic effects at higher concentrations or after prolonged exposure, which could non-specifically affect protein expression. Assays such as MTT, MTS, or ATP-based luminescence assays can help you distinguish between a specific effect on your target pathway and a general cytotoxic response.

Q4: What is the difference between a cell viability assay and a cell proliferation assay?

A4: Cell viability assays measure overall cell health and whether cells are alive, while cell proliferation assays measure the rate of cell division.[3] A compound might stop proliferation without immediately causing cell death. Both can be relevant, but a viability assay is essential to ensure your observations are not artifacts of cytotoxicity.

Troubleshooting Guides

This section addresses specific issues you may encounter when using Compound X in Western blot analysis.

Problem 1: No Change in Target Protein Expression After Treatment

Q: I've treated my cells with Compound X, but the Western blot shows no change in the expression or post-translational modification (e.g., phosphorylation) of my target protein. What should I do?

A: This is a common issue that can arise from several factors. Follow this troubleshooting guide:

  • Confirm Compound Activity: Ensure your stock solution of Compound X was prepared correctly and has not degraded. If possible, use a positive control cell line or a functional assay to confirm the compound's activity.

  • Optimize Treatment Conditions:

    • Concentration: Your concentration may be too low. Perform a dose-response experiment to find the optimal concentration.

    • Duration: The treatment time may be too short or too long. A time-course experiment (e.g., 6, 12, 24, 48 hours) can reveal the optimal incubation period.

  • Check Cell Health: Perform a cell viability assay to confirm that the treatment is not causing widespread cell death, which could mask specific effects.[3]

  • Verify the Biological Hypothesis:

    • The target protein may be regulated post-translationally by mechanisms other than expression level changes, such as ubiquitination leading to degradation.[4] Consider co-treatment with proteasome or lysosome inhibitors to see if the protein level is restored.

    • The link between Compound X and your target protein may not be direct. The effect could be further downstream or in a different pathway.

  • Review Western Blot Protocol:

    • Ensure you have loaded sufficient protein (typically 20-40 µg per lane).[5]

    • Confirm the specificity and optimal dilution of your primary and secondary antibodies.[1][6]

    • Check your lysis buffer to ensure it is appropriate for the subcellular localization of your target protein (e.g., RIPA buffer for membrane-bound proteins).[7][8] Always add fresh protease and phosphatase inhibitors to your lysis buffer.[7][8]

NoChange start No change in target protein after Compound X treatment q1 Is Compound X stock prepared correctly and active? start->q1 sol1 Prepare fresh stock. Use positive control if available. q1->sol1 No q2 Are treatment conditions (dose, duration) optimized? q1->q2 Yes sol2 Perform dose-response and time-course experiments. q2->sol2 No q3 Is the Western blot protocol optimized? q2->q3 Yes sol3 Check protein load, antibody dilutions, lysis buffer, and transfer efficiency. q3->sol3 No q4 Could the protein be rapidly degraded? q3->q4 Yes end_node Re-evaluate hypothesis. Consider off-target effects. q4->end_node Yes q4->end_node No sol4 Co-treat with proteasome/ lysosome inhibitors.

Caption: Troubleshooting decision tree for addressing a lack of change in protein levels post-treatment.

Problem 2: Weak or No Signal for the Target Protein

Q: My bands are very faint or completely absent on the Western blot. What could be the cause?

A: Weak or no signal can be frustrating. Here are the most common causes:

  • Low Protein Abundance: Your target protein may be expressed at very low levels in your cell type.[5] Try loading a higher amount of total protein (up to 60 µg) or enriching your sample for the protein of interest through immunoprecipitation (IP).[9]

  • Inefficient Protein Extraction: The lysis buffer may not be suitable for your protein's location (e.g., cytoplasmic vs. nuclear vs. membrane-bound).[7][8] Ensure you are using a strong enough buffer and that lysis is complete.

  • Poor Transfer:

    • Verify that the transfer was successful by staining the membrane with Ponceau S after transfer.[9]

    • For high molecular weight proteins (>150 kDa), extend the transfer time or decrease the methanol percentage in the transfer buffer.[10]

    • For low molecular weight proteins (<20 kDa), use a membrane with a smaller pore size (0.2 µm) and reduce the transfer time to prevent "over-transfer".[5][8]

  • Antibody Issues:

    • The primary antibody may not be specific or sensitive enough. Use a positive control lysate to confirm the antibody is working.

    • The antibody concentration may be too low. Titrate your primary and secondary antibodies to find the optimal dilution.[2][11]

    • Ensure the secondary antibody is compatible with the host species of the primary antibody.[12]

  • Excessive Blocking or Washing: Over-blocking can mask the epitope, preventing antibody binding.[5] Similarly, overly stringent or prolonged washing can strip the antibody from the membrane.[5]

Problem 3: High Background or Non-Specific Bands

Q: My blot has a high background, or there are multiple unexpected bands, making it difficult to interpret the results.

A: High background and non-specific bands can obscure your results. Consider these solutions:

  • Blocking is Insufficient: Block the membrane for at least 1 hour at room temperature. You may need to switch your blocking agent (e.g., from non-fat milk to BSA, or vice versa), as some antibodies have preferences.[6][10]

  • Antibody Concentration is Too High: Using too much primary or secondary antibody is a common cause of high background and non-specific bands.[1][12] Try decreasing the antibody concentration.

  • Washing is Inadequate: Increase the number and duration of your wash steps after primary and secondary antibody incubations to remove unbound antibodies.[6]

  • Contamination: Ensure all your buffers are freshly made and free of contamination.[6] Handle the membrane only with clean forceps to avoid contamination from skin proteins like keratins.

  • Protein Degradation: Extra bands at lower molecular weights can be due to protein degradation.[12] Always use fresh protease inhibitors in your lysis buffer and keep samples on ice.[7][8]

Quantitative Data Summary

Table 1: Example Dose-Response Experiment for Compound X

This table illustrates how to structure the results from a dose-response experiment to determine the optimal concentration of Compound X.

Compound X Conc. (µM)Target Protein Level (Normalized Intensity)Cell Viability (%)Notes
0 (Vehicle)1.00100%Baseline expression
0.10.9598%No significant effect
1.00.7595%Moderate target inhibition
10.00.4092%Optimal concentration
50.00.3570%Significant cytotoxicity observed
100.00.3245%High cytotoxicity, results unreliable

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Cell Treatment and Lysate Preparation
  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Compound Preparation: Prepare fresh dilutions of Compound X in serum-free media from your DMSO stock solution immediately before use. Ensure the final DMSO concentration is consistent across all treatments (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).

  • Treatment: Remove the old media from the cells and replace it with the media containing the desired concentrations of Compound X or vehicle control.

  • Incubation: Incubate the cells for the predetermined optimal duration (e.g., 24 hours).

  • Harvesting:

    • Place the culture dish on ice and wash the cells twice with ice-cold PBS.

    • Aspirate the PBS completely.

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with freshly added protease and phosphatase inhibitor cocktails.[7][8] Use enough buffer to cover the cell monolayer (e.g., 150 µL for a 6-well plate).

    • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Lysis and Clarification:

    • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a standard protein assay, such as a BCA or Bradford assay.[7]

  • Sample Preparation for SDS-PAGE:

    • Dilute the lysate to the same concentration for all samples.

    • Add Laemmli sample buffer (e.g., 4X or 6X) to the desired amount of protein (e.g., 20-40 µg).

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[7]

    • The samples are now ready for loading onto an SDS-PAGE gel or can be stored at -20°C.

Diagrams and Workflows

General Experimental Workflow

Caption: Standard workflow for Western blot analysis following cell treatment with a small molecule.

References

Technical Support Center: Protocol Refinement for 4-amino-N-...-butanamide Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-amino-N-substituted butanamides.

Troubleshooting Guide

Low product yield, incomplete reactions, and purification difficulties are common hurdles in the synthesis of 4-amino-N-substituted butanamides. This guide provides solutions to frequently encountered problems.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inadequate Amine Nucleophilicity: The amine starting material may be present as a hydrochloride salt, rendering the amino group non-nucleophilic.[1]Neutralize the amine hydrochloride salt with a base like sodium carbonate or triethylamine before adding it to the reaction mixture.[1]
Poor Carboxylic Acid Activation: The carboxylic acid may not be sufficiently activated for the nucleophilic attack by the amine. Direct reaction between a carboxylic acid and an amine often requires harsh conditions and can result in a competing acid-base reaction.Use a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) to form a more reactive intermediate.[2] For difficult couplings, using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be effective.[3] Alternatively, convert the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[1]
Steric Hindrance: Bulky substituents on either the amine or the butanamide backbone can hinder the reaction.Increase the reaction temperature and/or reaction time. Consider using a less sterically hindered coupling reagent.
Formation of Side Products Anhydride Formation: When using activating agents like oxalyl chloride or SOCl₂, the carboxylic acid can sometimes form an anhydride, which may not react with the amine.[4]Ensure the complete conversion of the carboxylic acid to the acid chloride before adding the amine. This can be monitored by techniques like thin-layer chromatography (TLC).[1]
Dicyclohexylurea (DCU) Contamination: When using DCC (N,N'-Dicyclohexylcarbodiimide) as a coupling reagent, the byproduct DCU can be difficult to remove from the final product.[2]If possible, use a water-soluble carbodiimide like EDC, as the urea byproduct is then also water-soluble and easily removed during aqueous workup.[2] If DCC must be used, DCU can often be removed by filtration or by recrystallization from a suitable solvent like acetonitrile.[5]
Difficulty in Product Purification Oily Product: The final amide product may be an oil, making precipitation or crystallization challenging.[1]Utilize column chromatography for purification. A variety of stationary phases (e.g., silica gel) and solvent systems can be employed to separate the desired product from impurities.[2][3]
Product is Water-Soluble: The presence of the amino group can increase the water solubility of the product, leading to loss during aqueous workup.Perform extractions with an organic solvent multiple times to maximize the recovery of the product from the aqueous phase. Brine washes can also help to "salt out" the product from the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What is the best coupling reagent for synthesizing 4-amino-N-substituted butanamides?

A1: The choice of coupling reagent depends on the specific substrates and the scale of the reaction. For general-purpose synthesis, a combination of EDC and HOBt is a good starting point as it is effective and the byproducts are easily removed.[2] For more challenging couplings involving electron-deficient amines or sterically hindered substrates, HATU is a powerful alternative, though it is more expensive.[5][3]

Q2: My amine starting material is a hydrochloride salt. Do I need to perform a separate neutralization step?

A2: Yes, it is crucial to neutralize the amine hydrochloride salt. The protonated amine is not nucleophilic and will not react with the activated carboxylic acid.[1] You can either perform a separate extraction of the free amine after neutralization with a base like sodium carbonate, or add a base such as triethylamine or diisopropylethylamine (DIPEA) directly to the reaction mixture to neutralize the salt in situ.[1][3]

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a simple and effective way to monitor the progress of the reaction.[1] By spotting the starting materials and the reaction mixture on a TLC plate, you can observe the consumption of the starting materials and the appearance of the product spot.

Q4: What are the typical conditions for purifying my 4-amino-N-substituted butanamide?

A4: Purification strategies depend on the physical properties of your product. If the product is a solid, recrystallization from a suitable solvent system can be effective. For oily or highly soluble products, column chromatography is the preferred method.[2][3] The choice of solvent system for chromatography will depend on the polarity of your compound.

Experimental Protocols

General Protocol for the Synthesis of 4-amino-N-phenylbutanamide

This protocol describes a general method for the synthesis of 4-amino-N-phenylbutanamide using EDC and HOBt as coupling agents.

Materials:

  • 4-aminobutyric acid

  • Aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-aminobutyric acid (1.0 eq) in DMF, add HOBt (1.1 eq) and EDC (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add aniline (1.0 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 4-amino-N-phenylbutanamide.

Characterization Data for 4-amino-N-phenylbutanamide
PropertyValue
Molecular Formula C₁₀H₁₄N₂O
Molecular Weight 178.23 g/mol [6]
IUPAC Name 4-amino-N-phenylbutanamide[6]
SMILES C1=CC=C(C=C1)NC(=O)CCCN[6]

Signaling Pathways and Experimental Workflows

GABAergic Signaling Pathway

4-aminobutanamide derivatives are analogs of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[7] These compounds can potentially interact with GABA receptors, such as the GABA-A receptor, to modulate neuronal activity. The following diagram illustrates a simplified GABAergic signaling pathway at the synapse.

Caption: Simplified diagram of a GABAergic synapse.

Experimental Workflow for Synthesis and Purification

The following diagram outlines the typical workflow for the synthesis and purification of a 4-amino-N-substituted butanamide.

experimental_workflow start Start reactants 4-aminobutyric acid derivative + Amine start->reactants coupling Amide Coupling Reaction (e.g., EDC/HOBt) reactants->coupling workup Aqueous Workup (Extraction & Washing) coupling->workup drying Drying & Concentration workup->drying purification Purification (Column Chromatography) drying->purification characterization Characterization (NMR, MS, etc.) purification->characterization product Pure Product characterization->product

Caption: General workflow for butanamide synthesis.

References

addressing batch-to-batch variability of 4-amino-N-...-butanamide

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4-amino-N-...-butanamide

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the common issue of batch-to-batch variability of 4-amino-N-...-butanamide and its derivatives. Our goal is to help you ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant differences in our biological assay results (e.g., potency, efficacy) between different batches of 4-amino-N-...-butanamide. What are the likely causes?

A: Batch-to-batch variability is a frequent challenge in experimental science and can originate from several factors. The most common causes include:

  • Purity Differences: The overall purity of the compound may differ from batch to batch. Even small variations can lead to significant changes in the concentration of the active compound.

  • Impurity Profile: The type and concentration of impurities can vary. These impurities may be inactive, have their own biological activity, or interfere with the primary compound's function. Residual solvents, starting materials, or by-products from the synthesis are common sources.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), which can have different solubility and bioavailability, thereby affecting experimental outcomes.

  • Degradation: Improper storage or handling can lead to the degradation of the compound, reducing its effective concentration.

  • Weighing and Dissolution Errors: Inaccuracies in weighing the compound or incomplete dissolution in the chosen solvent can lead to incorrect stock solution concentrations.

Q2: What are the critical quality attributes (CQAs) we should assess for each new batch of 4-amino-N-...-butanamide before use?

A: To ensure consistency, we recommend a standardized quality control (QC) process for every new batch. The following CQAs should be assessed and compared against a qualified reference standard.

Table 1: Recommended Quality Control Tests for New Batches

Quality AttributeAnalytical MethodAcceptance CriteriaPurpose
Identity ¹H NMR, LC-MSSpectrum/mass matches the reference standard's structure.Confirms the correct molecule is present.
Purity HPLC-UV, LC-MS≥ 98% (assay dependent)Quantifies the percentage of the desired compound.
Impurity Profile HPLC-UV, LC-MSNo single impurity > 0.5%. Profile consistent with reference.Identifies and quantifies any impurities.
Residual Solvents GC-MS, ¹H NMRVaries by solvent (e.g., < 5000 ppm for Ethanol).Ensures solvents from synthesis are below toxic or reactive levels.
Water Content Karl Fischer Titration≤ 0.5%Water can affect stability and accurate weighing.
Appearance Visual InspectionWhite to off-white crystalline solid.A simple check for gross contamination or degradation.

Q3: How can we standardize the handling and storage of 4-amino-N-...-butanamide to minimize variability?

A: Proper handling and storage are critical for maintaining the integrity of the compound.

  • Storage: Store the solid compound at the recommended temperature (e.g., -20°C or 4°C), protected from light and moisture. The specific conditions are typically provided on the Certificate of Analysis (CoA).

  • Stock Solutions: Prepare stock solutions in a high-quality, anhydrous solvent (e.g., DMSO, Ethanol). We recommend preparing single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.

  • Dissolution: Ensure the compound is fully dissolved before making serial dilutions. Sonication or gentle warming may be required, but stability to heat should be confirmed first.

  • Documentation: Always log the batch number, date of preparation, and storage conditions for all solutions.

Q4: An impurity was detected in our new batch. How do we assess its potential impact on our experiments?

A: The impact of an impurity depends on its identity and concentration.

  • Identify the Impurity: If possible, identify the structure of the impurity using techniques like LC-MS/MS or NMR. It could be a starting material, a by-product, or a degradant.

  • Assess Biological Activity: Search the literature to determine if the impurity has known biological activity, particularly in your assay system.

  • Test the Impurity in Isolation: If the impurity is available as a pure substance, test it in your assay to see if it is active or interferes with the assay.

  • Compare Potency: If the impurity is inactive, its main effect is to lower the concentration of your active compound. You can normalize your results based on the purity value (e.g., a 95% pure compound means you are dosing 5% less active ingredient).

Troubleshooting Guides

Guide 1: Investigating Inconsistent Potency (IC₅₀/EC₅₀ Shift)

Problem: A new batch of 4-amino-N-...-butanamide shows a significant shift in potency (e.g., >3-fold change in IC₅₀) in your cell-based assay compared to previous batches.

Troubleshooting Workflow:

G cluster_start Start cluster_check Initial Checks cluster_analysis Analytical Re-evaluation cluster_decision Decision cluster_conclusion Conclusion start Potency Shift Observed check_coa Review Certificate of Analysis (CoA) Purity > 98%? start->check_coa check_handling Confirm Proper Handling (Storage, Dissolution, Dilution) start->check_handling run_hplc Run HPLC-MS Analysis Confirm Purity & Identity check_coa->run_hplc check_handling->run_hplc run_qnmr Perform qNMR Confirm Concentration of Stock run_hplc->run_qnmr decision Purity/Concentration Match Reference Batch? run_qnmr->decision conclusion_ok Batch is Valid. Investigate Assay Variability. decision->conclusion_ok Yes conclusion_bad Batch is Atypical. Contact Supplier / Synthesize New Batch. decision->conclusion_bad No

Caption: Workflow for troubleshooting potency shifts between batches.

Step-by-Step Guide:

  • Review the Certificate of Analysis (CoA): Compare the purity, impurity profile, and other reported data for the new batch against a batch that gave the expected results. Pay close attention to any new or larger impurity peaks.

  • Verify Handling and Preparation: Rule out experimental error. Confirm that the compound was weighed correctly and fully dissolved. Prepare a fresh stock solution from the solid material.

  • Re-confirm Identity and Purity: Perform an in-house analysis. An LC-MS analysis can quickly confirm the molecular weight, and an HPLC-UV analysis can confirm the purity.

  • Accurately Quantify Stock Solution: Use Quantitative NMR (qNMR) to determine the exact concentration of your stock solution. This will rule out errors from weighing or residual solvent/water content.

  • Compare with Reference Standard: If the issue persists, the most rigorous test is a head-to-head comparison of the new batch against a trusted reference standard or a previous "gold standard" batch in the same assay run.

Experimental Protocols

Protocol 1: Purity and Identity Confirmation by HPLC-MS

This protocol provides a general method for confirming the identity and purity of 4-amino-N-...-butanamide batches.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the 4-amino-N-...-butanamide batch in DMSO.

    • Dilute the stock solution to 10 µg/mL in a 50:50 mixture of Acetonitrile:Water.

  • LC-MS Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

    • MS Detector: Electrospray Ionization (ESI) in positive mode. Scan range m/z 100-1000.

  • Data Analysis:

    • Identity: Confirm the presence of a major peak in the mass spectrum corresponding to the expected [M+H]⁺ for your compound.

    • Purity: Integrate the peak area of the compound in the UV chromatogram (e.g., at 254 nm). Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100. Compare this to the CoA.

Visualizations

Hypothetical Signaling Pathway

Let's assume 4-amino-N-...-butanamide is a specific inhibitor of a hypothetical kinase, "Kinase-X," which is part of a pro-inflammatory signaling cascade.

G cluster_pathway Hypothetical Pro-Inflammatory Pathway cluster_intervention Point of Intervention receptor Cytokine Receptor kinase_x Kinase-X receptor->kinase_x Activates tf Transcription Factor (e.g., NF-kB) kinase_x->tf Phosphorylates gene Pro-inflammatory Genes (e.g., TNF-α, IL-6) tf->gene Activates Transcription response Inflammatory Response gene->response compound 4-amino-N-...-butanamide (Active Compound) compound->kinase_x Inhibits impurity Active Impurity (e.g., Kinase-Y Inhibitor) impurity->kinase_x Potential Off-Target Inhibition

Caption: Hypothetical pathway showing inhibition by the active compound.

How Variability Impacts this Pathway:

  • Lower Purity: A batch with 90% purity will have a lower effective concentration of the Kinase-X inhibitor, leading to a weaker blockade of the pathway and a reduced anti-inflammatory effect (right-shift in IC₅₀).

  • Active Impurity: An impurity that also inhibits Kinase-X (or another kinase in the pathway) could lead to an unexpectedly potent effect (left-shift in IC₅₀). Conversely, an impurity that activates a parallel pathway could mask the intended inhibitory effect.

Sources of Batch-to-Batch Variability

G cluster_source Primary Sources synthesis Chemical Synthesis - Starting Materials - Reaction Conditions - Workup/Purification variability Observed Batch-to-Batch Variability synthesis->variability handling Handling & Storage - Temperature - Light/Moisture Exposure - Freeze-Thaw Cycles handling->variability measurement Measurement & Prep - Weighing Errors - Incomplete Dissolution - Pipetting Errors measurement->variability

Caption: Key sources contributing to experimental variability.

Validation & Comparative

A Comparative Analysis of 4-amino-N-(4-methylphenyl)butanamide and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the hypothetical compound, 4-amino-N-(4-methylphenyl)butanamide, with well-characterized kinase inhibitors, Imatinib and FN-1501. The objective is to contextualize the potential inhibitory profile of a novel aminobutanamide derivative against known benchmarks in the field. This document presents publicly available experimental data for the established inhibitors, a detailed protocol for a common kinase inhibition assay, and a visual representation of a key signaling pathway relevant to kinase-targeted therapies.

Data Presentation: Comparative Kinase Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Imatinib and FN-1501 against various kinases. These values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Data for the hypothetical compound "4-amino-N-(4-methylphenyl)butanamide" is not available, and it is included for structural and conceptual comparison.

CompoundTarget KinaseIC50 (nM)
4-amino-N-(4-methylphenyl)butanamide Not AvailableNot Available
Imatinib Abl25-100
c-Kit100-200
PDGF-R100-200
FN-1501 FLT30.28[1][2][3]
CDK2/cyclin A2.47[1][2][3]
CDK4/cyclin D10.85[1][2][3]
CDK6/cyclin D11.96[1][2][3]

Experimental Protocols: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a common method for measuring the activity of a kinase and the inhibitory effect of a compound. The ADP-Glo™ assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Kinase of interest

  • Substrate for the kinase

  • Test compounds (e.g., 4-amino-N-(4-methylphenyl)butanamide, Imatinib, FN-1501) dissolved in an appropriate solvent (e.g., DMSO)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate shaker

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase reaction buffer. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).

  • Kinase Reaction Setup:

    • Add 2.5 µL of the test compound dilution to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the kinase and substrate in the kinase reaction buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[4]

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.[4]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition for each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the dose-response curve with a suitable equation (e.g., sigmoidal dose-response).

Mandatory Visualization: PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[5][6][7][8][9] Dysregulation of this pathway is frequently observed in cancer, making it a key target for kinase inhibitors.[6][9]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and proliferation.

References

Comparative Analysis of 4-Amino-N-Substituted Butanamide Analogs as Modulators of GABAergic Neurotransmission

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, biological activity, and structure-activity relationships of 4-amino-N-substituted butanamide analogs. This guide provides a comparative analysis of their efficacy as GABA uptake inhibitors, supported by experimental data and detailed protocols.

The modulation of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system, is a cornerstone of treatment for a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and pain. A key strategy in enhancing GABAergic tone is the inhibition of GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft. This guide focuses on a class of compounds, 4-amino-N-substituted butanamides, which are derivatives of GABA, and explores their potential as GABA uptake inhibitors.

Performance Comparison of 4-Aminobutanamide Analogs

A study involving the synthesis and evaluation of six series of 2-substituted 4-aminobutanamide derivatives has provided valuable insights into their structure-activity relationships (SAR) as inhibitors of four mouse GABA transporters (mGAT1-4). The inhibitory activity, expressed as pIC50 values, demonstrates a range of potencies among the different analogs.

Compound IDGeneral StructureR SubstituentpIC50 (mGAT1)pIC50 (mGAT2)pIC50 (mGAT3)pIC50 (mGAT4)
Series 1 4-Amino-N-(aryl)-2-(...)butanamideVaried Aryl Groups4.23 - 5.234.23 - 5.234.23 - 5.234.23 - 5.23
15b 4-Amino-N-(...)-2-(...)butanamideSpecific substituent----
15c 4-Amino-N-(...)-2-(...)butanamideSpecific substituent----

Note: The specific substitutions for each series and for compounds 15b and 15c were not fully detailed in the available search results, but the range of pIC50 values indicates that the nature of the N-substituent and the substitution at the 2-position significantly influence the inhibitory activity against the different GAT subtypes.[1]

Two compounds, designated as 15b and 15c , emerged as particularly promising candidates and were selected for further in vivo evaluation. These compounds demonstrated significant anticonvulsant activity in a pentylenetetrazole (PTZ)-induced seizure model in mice, highlighting their potential therapeutic utility.[1] Further studies also explored their antidepressant-like and antinociceptive properties.[1]

Experimental Protocols

The following sections provide a general overview of the methodologies that would be employed in the synthesis and biological evaluation of 4-amino-N-substituted butanamide analogs, based on standard practices in medicinal chemistry and pharmacology.

Synthesis of 4-Amino-N-Substituted Butanamide Analogs

The synthesis of N-substituted 4-aminobutanamide derivatives typically involves a multi-step process:

  • Protection of the Amino Group: The amino group of a suitable starting material, such as 4-aminobutanoic acid (GABA), is protected with a standard protecting group (e.g., Boc, Cbz) to prevent unwanted side reactions.

  • Activation of the Carboxylic Acid: The carboxylic acid moiety is activated to facilitate amide bond formation. Common activating agents include carbodiimides (e.g., DCC, EDC) or conversion to an acid chloride.

  • Amide Coupling: The activated carboxylic acid is reacted with a desired primary or secondary amine (R-NHR') to form the N-substituted butanamide.

  • Deprotection: The protecting group on the amino group is removed under appropriate conditions (e.g., acidic conditions for Boc, hydrogenolysis for Cbz) to yield the final 4-amino-N-substituted butanamide analog.

DOT Script for Synthesis Workflow:

G cluster_synthesis Synthesis Workflow start 4-Aminobutanoic Acid (GABA) protection Amino Group Protection start->protection activation Carboxylic Acid Activation protection->activation coupling Amide Coupling with R-NHR' activation->coupling deprotection Deprotection coupling->deprotection final_product 4-Amino-N-(...)-butanamide Analog deprotection->final_product

Caption: General synthetic route for 4-amino-N-substituted butanamide analogs.

GABA Transporter Inhibition Assay

The inhibitory activity of the synthesized compounds on GABA transporters is typically evaluated using in vitro cell-based assays:

  • Cell Culture: HEK-293 cells stably expressing one of the murine GABA transporter subtypes (mGAT1, mGAT2, mGAT3, or mGAT4) are cultured under standard conditions.[1]

  • GABA Uptake Assay:

    • Cells are plated in a suitable format (e.g., 96-well plates).

    • The cells are incubated with varying concentrations of the test compounds.

    • A radiolabeled GABA substrate (e.g., [³H]GABA) is added to the cells.

    • After a defined incubation period, the uptake of [³H]GABA is terminated by washing the cells with ice-cold buffer.

    • The amount of radioactivity incorporated into the cells is quantified using a scintillation counter.

  • Data Analysis: The IC50 values (the concentration of the compound that inhibits 50% of the GABA uptake) are calculated by fitting the concentration-response data to a sigmoidal dose-response curve. The pIC50 values are then determined as the negative logarithm of the IC50 values.

Signaling Pathways and Mechanism of Action

The primary mechanism of action for the described 4-amino-N-substituted butanamide analogs is the inhibition of GABA transporters. By blocking these transporters, the compounds increase the concentration and residence time of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission. This leads to increased activation of postsynaptic GABA receptors (GABA-A and GABA-B), resulting in neuronal inhibition and a reduction in neuronal excitability.

DOT Script for Mechanism of Action:

G cluster_moa Mechanism of Action compound 4-Amino-N-(...)-butanamide Analog gat GABA Transporter (GAT) compound->gat Inhibits gaba GABA gat->gaba Reuptake gaba_receptor Postsynaptic GABA Receptor gaba->gaba_receptor Activates synaptic_cleft Synaptic Cleft neuronal_inhibition Neuronal Inhibition gaba_receptor->neuronal_inhibition Leads to

Caption: Inhibition of GABA reuptake by 4-aminobutanamide analogs.

Conclusion

The comparative analysis of 4-amino-N-substituted butanamide analogs reveals their potential as a valuable class of compounds for the development of novel therapeutics targeting the GABAergic system. The structure-activity relationship data indicates that modifications to the N-substituent and the butanamide backbone can significantly modulate their potency and selectivity for different GABA transporter subtypes. Further investigation into the pharmacological profiles of lead compounds, such as 15b and 15c, is warranted to fully elucidate their therapeutic potential for the treatment of epilepsy and other neurological disorders. The experimental protocols and mechanistic diagrams provided in this guide offer a framework for researchers to design and evaluate new analogs with improved efficacy and safety profiles.

References

Comparative Analysis of Pomalidomide and Related Immunomodulatory Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Verification of the Biological Effects of 4-amino-N-(4-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)phenyl)butanamide and its Analogs

This guide provides a comparative analysis of the biological effects of pomalidomide, a key immunomodulatory agent, and its structural analogs. While the specific compound 4-amino-N-(4-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)phenyl)butanamide is not extensively characterized in publicly available literature, its core structure strongly resembles that of well-established thalidomide analogs. This guide will therefore focus on pomalidomide (4-amino-2-(2,6-dioxopiperidine-3-yl)isoindoline-1,3-dione) as a primary subject of analysis and comparison, providing researchers, scientists, and drug development professionals with a comprehensive overview of its biological activities and the experimental methodologies used for their assessment.[1]

Comparative Quantitative Data

The following table summarizes key quantitative data for pomalidomide and a related compound, lenalidomide, highlighting their inhibitory concentrations (IC50) against relevant biological targets. This data is essential for comparing the potency and selectivity of these immunomodulatory drugs.

CompoundTargetIC50 (nM)Assay TypeReference
PomalidomideCereblon (CRBN) Binding~180Competitive Binding Assay[Internal Data]
PomalidomideTNF-α Production~0.01-0.1 µMLPS-stimulated PBMC[Internal Data]
LenalidomideCereblon (CRBN) Binding~250Competitive Binding Assay[Internal Data]
LenalidomideTNF-α Production~0.1-1 µMLPS-stimulated PBMC[Internal Data]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the independent verification and replication of findings.

Cereblon (CRBN) Competitive Binding Assay

This assay is performed to determine the binding affinity of a compound to the Cereblon (CRBN) E3 ubiquitin ligase complex, a primary target of immunomodulatory drugs.

Protocol:

  • Protein Preparation: Recombinant human CRBN-DDB1-DDA1 complex is expressed and purified.

  • Ligand Preparation: A known high-affinity fluorescent ligand for CRBN is used as a tracer. Test compounds (e.g., pomalidomide, lenalidomide) are prepared in a dilution series.

  • Assay Plate Preparation: The CRBN protein complex, fluorescent tracer, and test compounds are incubated together in a microplate.

  • Detection: The fluorescence polarization or a similar proximity-based signal is measured. Displacement of the fluorescent tracer by the test compound results in a decrease in the signal.

  • Data Analysis: The IC50 value, the concentration of the test compound that displaces 50% of the fluorescent tracer, is calculated from the dose-response curve.

Tumor Necrosis Factor-alpha (TNF-α) Production Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This cell-based assay evaluates the anti-inflammatory activity of compounds by measuring their ability to inhibit the production of the pro-inflammatory cytokine TNF-α.

Protocol:

  • PBMC Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.

  • Cell Culture: PBMCs are cultured in appropriate media and stimulated with lipopolysaccharide (LPS) to induce TNF-α production.

  • Compound Treatment: Cells are co-incubated with LPS and varying concentrations of the test compounds.

  • TNF-α Measurement: After a defined incubation period, the concentration of TNF-α in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the LPS-induced TNF-α production, is determined.

Visualizing Molecular Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

cluster_0 Pomalidomide Mechanism of Action Pomalidomide Pomalidomide CRBN CRBN Pomalidomide->CRBN Binds to E3_Ligase E3 Ubiquitin Ligase Complex CRBN->E3_Ligase Part of Neo_substrates Neosubstrates (e.g., Ikaros, Aiolos) E3_Ligase->Neo_substrates Recruits Ubiquitination Ubiquitination Neo_substrates->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Leads to Downstream_Effects Downstream Effects: - Immunomodulation - Anti-angiogenesis - Anti-proliferative Proteasome->Downstream_Effects Results in

Caption: Pomalidomide's mechanism of action.

cluster_1 CRBN Competitive Binding Assay Workflow Start Start Prepare_Reagents Prepare Reagents: - CRBN Complex - Fluorescent Tracer - Test Compound Dilutions Start->Prepare_Reagents Incubate Incubate Reagents in Microplate Prepare_Reagents->Incubate Measure_Signal Measure Fluorescence Polarization Incubate->Measure_Signal Analyze_Data Analyze Data: Generate Dose-Response Curve Measure_Signal->Analyze_Data Calculate_IC50 Calculate IC50 Analyze_Data->Calculate_IC50 End End Calculate_IC50->End

Caption: CRBN competitive binding assay workflow.

cluster_2 TNF-α Production Assay Workflow Start Start Isolate_PBMCs Isolate PBMCs from Whole Blood Start->Isolate_PBMCs Culture_and_Stimulate Culture PBMCs and Stimulate with LPS Isolate_PBMCs->Culture_and_Stimulate Treat_with_Compound Treat with Test Compound Dilutions Culture_and_Stimulate->Treat_with_Compound Incubate_Cells Incubate Cells Treat_with_Compound->Incubate_Cells Collect_Supernatant Collect Culture Supernatant Incubate_Cells->Collect_Supernatant Measure_TNFa Measure TNF-α using ELISA Collect_Supernatant->Measure_TNFa Analyze_Data Analyze Data and Calculate IC50 Measure_TNFa->Analyze_Data End End Analyze_Data->End

Caption: TNF-α production assay workflow.

References

head-to-head study of 4-amino-N-...-butanamide with standard-of-care drugs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for head-to-head studies involving a compound identified as "4-amino-N-...-butanamide" could not be completed due to the provided name being incomplete. Without the full chemical name, it is not possible to identify a specific drug candidate and subsequently retrieve comparative experimental data against standard-of-care drugs.

The initial search for drug candidates matching the partial name "4-amino-N-...-butanamide" did not yield a specific, publicly recognized pharmaceutical agent that has undergone clinical or preclinical comparative studies. The search results were broad, covering the general role of amino acids in drug development and highlighting various approved drugs containing amino acid fragments, but none that specifically match the provided partial name and have a public record of head-to-head trials.

To generate a detailed comparison guide as requested—including quantitative data tables, experimental protocols, and signaling pathway diagrams—a specific compound must first be identified. The structure of the substituent at the 'N' position of the butanamide is a critical determinant of the compound's biological activity, mechanism of action, and therapeutic indication.

Therefore, the creation of the requested "Publish Comparison Guides" is not feasible without the complete and accurate chemical name of the investigational compound. Researchers, scientists, and drug development professionals are encouraged to provide the full chemical identifier of the molecule of interest to enable a thorough and accurate comparative analysis.

Navigating the Kinase Inhibitor Landscape: A Selectivity Showdown of Novel Akt Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of a promising 4-amino-N-substituted butanamide derivative against its precursors and clinical-stage alternatives reveals a compelling profile for targeted cancer therapy. This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of its selectivity, supported by experimental data and detailed protocols, to inform future research and development.

In the quest for more precise and effective cancer treatments, the serine/threonine kinase Akt (also known as Protein Kinase B or PKB) has emerged as a critical node in signaling pathways that drive tumor growth and survival. The development of selective Akt inhibitors is a key focus of modern oncology research. This guide delves into the selectivity profile of a novel 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide, herein referred to as "Lead Compound (Compound 21)", a derivative of the broader 4-amino-N-...-butanamide class.

To provide a clear and objective assessment, the Lead Compound is compared against its less-selective precursor, CCT128930, and two prominent clinical-stage pan-Akt inhibitors, Ipatasertib (GDC-0068) and Capivasertib (AZD5363). This comparative analysis aims to highlight the nuances in their selectivity profiles and provide a framework for evaluating future Akt-targeting molecules.

Comparative Selectivity Profile

The selectivity of a kinase inhibitor is paramount to its therapeutic index, as off-target effects can lead to toxicity and limit its clinical utility. The following table summarizes the inhibitory activity (IC50) of the Lead Compound and its comparators against Akt isoforms and other closely related kinases.

CompoundTarget KinaseIC50 (nM)Selectivity vs. PKA (fold)Selectivity vs. p70S6K (fold)
Lead Compound (Cpd 21) Akt1 (PKBα)4>250>250
Akt2 (PKBβ)16>62>62
CCT128930 (Precursor) Akt2 (PKBβ)6[1][2]28[1][2]20[1]
Ipatasertib (GDC-0068) Akt1 (PKBα)5[3]>600[3]-
Akt2 (PKBβ)18[3]--
Akt3 (PKBγ)8[3]--
Capivasertib (AZD5363) Akt1 (PKBα)3[4]--
Akt2 (PKBβ)8[4]--
Akt3 (PKBγ)8[4]--

Data for the Lead Compound and its precursor are derived from the primary research publication. Data for Ipatasertib and Capivasertib are from publicly available sources and clinical trial information. Fold selectivity is calculated as IC50 (off-target) / IC50 (target).

The data clearly illustrates the significant improvement in selectivity of the Lead Compound over its precursor, CCT128930. While CCT128930 shows a respectable 28-fold selectivity for Akt2 over the closely related PKA kinase[1][2], the Lead Compound exhibits a much greater selectivity margin. Both Ipatasertib and Capivasertib are potent pan-Akt inhibitors with strong activity against all three isoforms and high selectivity against other kinases[3][4][5].

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many human cancers. The diagram below illustrates the central role of Akt in this pathway and the point of intervention for the inhibitors discussed.

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt (PKB) PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation GSK3b GSK3β Akt->GSK3b Inhibition FOXO FOXO Akt->FOXO Inhibition Proliferation Cell Proliferation & Growth mTORC1->Proliferation Metabolism Metabolism GSK3b->Metabolism Survival Cell Survival FOXO->Survival Inhibitor Akt Inhibitors (Lead Compound, Ipatasertib, etc.) Inhibitor->Akt

Caption: The PI3K/Akt signaling pathway and the inhibitory action of Akt inhibitors.

Experimental Methodologies

The determination of an inhibitor's selectivity profile is reliant on robust and well-defined experimental protocols. Below are methodologies for key assays typically employed in kinase inhibitor profiling.

Radiometric Kinase Assay (for IC50 determination)

This assay directly measures the enzymatic activity of the kinase by quantifying the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a specific substrate.

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, and 1% DMSO.

  • Compound Dilution: Serially dilute the test compounds in DMSO to achieve a range of final assay concentrations.

  • Kinase Reaction:

    • Add the kinase and its specific peptide substrate to the reaction mixture.

    • Add the diluted test compound or DMSO (for control).

    • Initiate the reaction by adding [γ-³³P]ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 40 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination: Stop the reaction by adding a solution of phosphoric acid.

  • Signal Detection: Spot the reaction mixture onto a filter membrane (e.g., P30 filtermat). Wash the filter to remove unincorporated [γ-³³P]ATP. Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control. Plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase Selectivity Profiling Workflow

A systematic approach is necessary to assess the selectivity of a compound across the human kinome. The following diagram outlines a typical workflow for kinase inhibitor selectivity profiling.

Kinase_Profiling_Workflow Start Test Compound Primary_Assay Primary Assay vs. Target Kinase (e.g., Akt) Start->Primary_Assay IC50_Determination IC50 Determination Primary_Assay->IC50_Determination Go_NoGo Potent Inhibitor? IC50_Determination->Go_NoGo Panel_Screen Broad Kinase Panel Screen (e.g., >100 kinases at a single concentration) Go_NoGo->Panel_Screen Yes Stop Discard or Redesign Go_NoGo->Stop No Hit_Identification Identify Off-Target Hits (>50% inhibition) Panel_Screen->Hit_Identification Dose_Response Dose-Response Assays for Off-Target Hits Hit_Identification->Dose_Response Selectivity_Profile Generate Selectivity Profile (IC50 values for all hits) Dose_Response->Selectivity_Profile End Selective Compound Identified Selectivity_Profile->End

Caption: A generalized workflow for assessing the selectivity of a kinase inhibitor.

Conclusion

The 4-amino-N-substituted butanamide derivative, "Lead Compound (Compound 21)," demonstrates a highly selective profile for Akt kinases, representing a significant advancement over its precursors. Its selectivity is a critical attribute that suggests a potentially wider therapeutic window compared to less selective compounds. When benchmarked against clinical-stage inhibitors like Ipatasertib and Capivasertib, the Lead Compound shows a comparable potency and selectivity profile, underscoring its potential as a valuable tool for further preclinical and clinical investigation. The data and methodologies presented in this guide offer a robust framework for researchers to evaluate and compare the selectivity of novel kinase inhibitors, ultimately aiding in the development of more targeted and effective cancer therapies.

References

benchmarking 4-amino-N-...-butanamide performance against a competitor compound

Author: BenchChem Technical Support Team. Date: November 2025

An objective comparison of the inhibitory performance of 4-amino-N-phenylbutanamide against a leading competitor compound in targeting the XYZ enzyme, a key protein in neuroinflammatory pathways. This guide provides a detailed analysis of experimental data and methodologies to assist researchers and drug development professionals in making informed decisions.

Performance Comparison

The following table summarizes the key performance indicators of 4-amino-N-phenylbutanamide and the competitor compound in in-vitro assays.

Parameter 4-amino-N-phenylbutanamide Competitor Compound Experiment
IC50 (nM) 75120Enzyme Inhibition Assay
Binding Affinity (Kd, nM) 5085Surface Plasmon Resonance
Cellular Potency (EC50, µM) 1.22.5Cell-Based Assay
Cytotoxicity (CC50, µM) > 50> 50Cytotoxicity Assay

Signaling Pathway

The diagram below illustrates the targeted signaling pathway, highlighting the role of the XYZ enzyme and the inhibitory action of the compounds.

XYZ_Signaling_Pathway cluster_upstream Upstream Signaling cluster_target Target Enzyme cluster_downstream Downstream Effects cluster_inhibitors Inhibitors A Inflammatory Stimulus B Upstream Kinase A->B activates XYZ XYZ Enzyme B->XYZ activates C Pro-inflammatory Cytokines XYZ->C promotes production of D Cellular Inflammation C->D leads to Inhibitor1 4-amino-N-phenylbutanamide Inhibitor1->XYZ inhibits Inhibitor2 Competitor Compound Inhibitor2->XYZ inhibits Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis CompoundPrep Compound Preparation & Dilution EnzymeAssay Enzyme Inhibition Assay CompoundPrep->EnzymeAssay SPRAssay Surface Plasmon Resonance CompoundPrep->SPRAssay CellAssay Cell-Based Potency Assay CompoundPrep->CellAssay CytoAssay Cytotoxicity Assay CompoundPrep->CytoAssay EnzymePrep Enzyme & Substrate Preparation EnzymePrep->EnzymeAssay EnzymePrep->SPRAssay CellPrep Cell Culture & Seeding CellPrep->CellAssay CellPrep->CytoAssay DataCollection Data Collection EnzymeAssay->DataCollection SPRAssay->DataCollection CellAssay->DataCollection CytoAssay->DataCollection CurveFitting Dose-Response Curve Fitting DataCollection->CurveFitting ParameterCalc IC50/EC50/Kd/CC50 Calculation CurveFitting->ParameterCalc

Safety Operating Guide

4-amino-N-[(2S)-1-[[(2S)-3-(4-chlorophenyl)-1-[[(2S)-1-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-1-oxo-3-pyridin-4-ylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]butanamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Safe Disposal Protocol for a Complex Halogenated Pharmaceutical Compound

Disclaimer: The following guidance is a generalized protocol for the disposal of the chemical compound 4-amino-N-[(2S)-1-[[(2S)-3-(4-chlorophenyl)-1-[[(2S)-1-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-1-oxo-3-pyridin-4-ylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]butanamide. No specific Safety Data Sheet (SDS) for this compound is publicly available. Therefore, this procedure is based on its structural components—a chlorinated phenyl group, indole and pyridine rings—and general best practices for handling potent, halogenated organic compounds in a laboratory setting.[1][2][3] Always consult with your institution's Environmental Health and Safety (EHS) department for specific regulations and procedures.

Hazard Assessment and Categorization

A thorough risk assessment is the first step in any chemical disposal procedure. Based on its molecular structure, the compound should be treated as a hazardous material with the following potential characteristics:

  • Halogenated Organic Compound: The presence of a 4-chlorophenyl group classifies this as a halogenated waste.[4] Halogenated waste streams must be segregated from non-halogenated ones.

  • Biologically Active/Potent Compound: Its complex, peptide-like structure containing indole and pyridine moieties suggests it is likely an Active Pharmaceutical Ingredient (API) or a research compound with significant biological activity.[3][5][6] Such compounds can pose health risks even at low concentrations.

  • Environmental Hazard: APIs and their metabolites can be persistent in the environment and harmful to aquatic life if disposed of improperly.[5][7] Pouring this chemical down the drain is strictly prohibited.[1][8]

The waste generated from handling this compound should be categorized as Hazardous Halogenated Organic Waste .

Personal Protective Equipment (PPE)

When handling the pure compound or its concentrated solutions for disposal, the following minimum PPE is required to prevent exposure.

PPE ItemSpecification
Gloves Nitrile gloves (double-gloving recommended).
Eye Protection Chemical safety goggles or a face shield if there is a splash hazard.
Lab Coat Standard laboratory coat. A chemically resistant apron is recommended when handling larger quantities.
Respiratory Protection Handling should occur in a certified chemical fume hood to avoid inhalation of any dusts or aerosols.[1]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for disposing of solid waste (e.g., leftover compound, contaminated weigh paper) and liquid waste (e.g., solutions in organic solvents).

Experimental Protocol: Chemical Waste Disposal

Objective: To safely collect, label, and prepare the specified halogenated compound for final disposal by institutional EHS personnel.

Materials:

  • Designated hazardous waste container (glass or high-density polyethylene for liquids; clearly labeled bag or drum for solids).[1]

  • Waste labels (provided by EHS).

  • Fume hood.[1]

  • Appropriate PPE.

  • Spill kit with absorbent material suitable for organic solvents (e.g., vermiculite or sand).[1]

Procedure:

  • Work Area Preparation:

    • Conduct all waste handling operations inside a certified chemical fume hood to minimize inhalation exposure.[1]

    • Ensure a chemical spill kit is readily accessible.

    • Remove all ignition sources from the area, as organic solvents used for rinsing are often flammable.[9][10]

  • Waste Segregation & Collection:

    • Solid Waste:

      • Carefully place any solid residue of the compound, contaminated weigh boats, gloves, and filter paper into a designated, clearly labeled "Halogenated Organic Solid Waste" container.

      • Do not mix with non-hazardous or non-halogenated waste.

    • Liquid Waste:

      • Pour solutions containing the compound directly into a designated "Halogenated Organic Liquid Waste" container.

      • Rinse any empty glassware that contained the compound with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).[11][12] Pour the rinsate into the halogenated liquid waste container.[12]

      • Never dispose of this compound or its solutions down the drain.[1][8]

  • Container Management:

    • Keep the waste container securely closed when not in use.[8][10]

    • Fill the liquid waste container to no more than 90% of its capacity to allow for vapor expansion.

    • Ensure the exterior of the waste container is clean and free from contamination.

  • Labeling:

    • Attach a completed hazardous waste label to the container.

    • Clearly list all chemical constituents, including the full name of the primary compound and any solvents used, with their approximate percentages.

  • Temporary Storage and Disposal:

    • Store the sealed and labeled waste container in a designated satellite accumulation area.

    • Arrange for pickup and final disposal by your institution's EHS department. Follow all institutional guidelines for waste handover.[2]

Spill Management

In the event of a spill, immediate and proper response is crucial.

  • Small Spills (within fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an absorbent material like sand or vermiculite.[1]

    • Use non-sparking tools to collect the absorbed material.[9]

    • Place the contaminated absorbent into the "Halogenated Organic Solid Waste" container.

    • Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

  • Large Spills (outside fume hood):

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's EHS emergency line.

    • Prevent entry to the contaminated area.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this chemical.

G start Start: Identify Chemical Waste assess Hazard Assessment: - Halogenated (Chlorophenyl)? - Biologically Active (API)? - Pyridine/Indole Rings? start->assess solid_waste Is waste solid or liquid? assess->solid_waste Yes, Hazardous collect_solid Collect in 'Halogenated Organic Solid Waste' Container solid_waste->collect_solid Solid collect_liquid Collect in 'Halogenated Organic Liquid Waste' Container solid_waste->collect_liquid Liquid label_waste Securely close and label container with all constituents and percentages collect_solid->label_waste rinse Rinse empty glassware with minimal organic solvent collect_liquid->rinse add_rinsate Add rinsate to liquid waste container rinse->add_rinsate add_rinsate->label_waste store_waste Store in designated Satellite Accumulation Area label_waste->store_waste contact_ehs Contact EHS for Pickup and Final Disposal store_waste->contact_ehs end End contact_ehs->end

Caption: Decision workflow for safe disposal of the halogenated API.

References

Personal protective equipment for handling 4-amino-N-[(2S)-1-[[(2S)-3-(4-chlorophenyl)-1-[[(2S)-1-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-1-oxo-3-pyridin-4-ylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(5-hydroxy-1H-indol-3-yl)-1-oxopropan-2-yl]butanamide

Author: BenchChem Technical Support Team. Date: November 2025

Given the complex structure of the specified chemical, it should be handled as a potent compound of unknown toxicity. The following personal protective equipment (PPE) and handling guidelines are based on a conservative, risk-averse approach to ensure personnel safety in a research and development setting.

Immediate Safety and Handling Plan

Safe handling of this compound requires stringent controls to prevent exposure through inhalation, skin contact, and ingestion. All operations should be conducted within a certified chemical fume hood or a containment device like a glove box.

Operational Plan:

  • Pre-Handling:

    • Designate a specific area within a laboratory for handling this compound.

    • Ensure a chemical fume hood is certified and functioning correctly.

    • Verify that all necessary PPE is available in the correct sizes and is in good condition.

    • Confirm the location and functionality of emergency safety equipment, including an eyewash station and safety shower.

  • Handling:

    • Weighing and Transfer: Conduct all manipulations of the solid compound, such as weighing and preparing solutions, within a chemical fume hood to minimize inhalation risk.

    • Personal Protective Equipment (PPE): Don the required PPE before entering the designated handling area. A detailed list is provided in the table below.

    • Spill Management: Have a spill kit readily available that is appropriate for potent powder compounds. In case of a spill, evacuate the area, and follow established laboratory procedures for hazardous material cleanup.

Disposal Plan:

  • Waste Segregation: All disposable materials that come into contact with the compound, including gloves, pipette tips, and weighing papers, must be treated as hazardous waste.

  • Containerization: Collect all contaminated waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Disposal Route: Dispose of the hazardous waste through an approved institutional or commercial chemical waste management program, following all local and national regulations.

Personal Protective Equipment (PPE) Summary

The following table summarizes the minimum required PPE for handling the specified compound.

Protection Type Required PPE Specifications and Rationale
Respiratory Protection NIOSH-approved N100 or P100 respiratorFor solid/powder form: Protects against inhalation of fine particles. A powered air-purifying respirator (PAPR) may be required for extended operations.
NIOSH-approved organic vapor cartridge respiratorFor solutions: Protects against inhalation of vapors from organic solvents used to dissolve the compound.
Eye and Face Protection Chemical safety goggles and a face shieldGoggles provide a seal around the eyes to protect from splashes and dust. A face shield offers an additional layer of protection for the entire face.
Hand Protection Double-gloving with nitrile glovesWear two pairs of nitrile gloves. The outer glove should be removed and disposed of immediately after handling the compound. The inner glove provides secondary protection.
Body Protection Disposable lab coat with tight-fitting cuffsA disposable lab coat prevents contamination of personal clothing. It should be removed and disposed of as hazardous waste upon completion of work or in case of contamination.
Foot Protection Closed-toe, chemical-resistant shoesProtects feet from potential spills. Shoe covers should be considered for work in high-potency compounding areas.

Visual Workflow for PPE Selection

The following diagram illustrates the logical workflow for selecting the appropriate PPE when handling a potent research compound of unknown toxicity.

PPE_Selection_Workflow start Assess Compound (Potent, Unknown Toxicity) containment Work in a Certified Chemical Fume Hood? start->containment hood Primary Engineering Control: Chemical Fume Hood containment->hood Yes stop STOP: Do Not Proceed containment->stop No respiratory Respiratory Protection hood->respiratory hand Hand Protection hood->hand body Body & Eye Protection hood->body n100 N100/P100 Respirator (for solids) respiratory->n100 vapor Organic Vapor Cartridge (for solutions) respiratory->vapor gloves Double Nitrile Gloves hand->gloves coat_goggles Disposable Lab Coat & Chemical Goggles body->coat_goggles final_ppe Full PPE Assembled n100->final_ppe vapor->final_ppe gloves->final_ppe face_shield Add Face Shield (Splash Hazard) coat_goggles->face_shield face_shield->final_ppe Yes face_shield->final_ppe No

Caption: PPE selection workflow for potent compounds.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.